molecular formula C11H18N4O5 B3324157 2-(Hydroxymethyl)-morinidazole CAS No. 1807608-29-2

2-(Hydroxymethyl)-morinidazole

Cat. No.: B3324157
CAS No.: 1807608-29-2
M. Wt: 286.28 g/mol
InChI Key: ZCWPIUSKZBCSLO-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-morinidazole, identified as a primary metabolite (M4-2) of the third-generation nitroimidazole antimicrobial morinidazole, is a critical reference standard in pharmaceutical and metabolic research . As a key oxidative metabolite, it is essential for studying the pharmacokinetic profile, metabolic pathways, and biotransformation processes of its parent drug in vivo . Researchers utilize this compound in analytical methods development, particularly with techniques like LC-MS/MS, for the accurate identification and quantification of morinidazole and its metabolites in biological samples such as plasma, urine, and feces . The compound features a 5-nitroimidazole core, the pharmacophore responsible for the antimicrobial activity of this drug class, and is distinguished by a hydroxymethyl group (-CH2OH) at the 2-position of the imidazole ring . This structural moiety increases the molecule's polarity and provides a site for potential hydrogen bonding or further conjugation, which can influence its solubility and interaction with biological targets . Studies on structurally related nitroimidazoles, such as ornidazole and levornidazole, have demonstrated that metabolites sharing the hydroxymethyl functional group retain significant in vitro antibacterial activity against a broad spectrum of clinical anaerobic bacteria, including Bacteroides fragilis and Clostridium species . This suggests that 2-(Hydroxymethyl)-morinidazole is not only a metabolic product but may also contribute to the overall therapeutic effect, making it a compound of interest for mechanism-of-action studies . Its investigation is vital for understanding the complete pharmacological profile and safety of morinidazole, aiding in advanced antimicrobial research. This product is provided for research use only and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O5/c16-8-10-12-5-11(15(18)19)14(10)7-9(17)6-13-1-3-20-4-2-13/h5,9,16-17H,1-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWPIUSKZBCSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN2C(=CN=C2CO)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807608-29-2
Record name 2-(Hydroxymethyl)-morinidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807608292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(HYDROXYMETHYL)-MORINIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2QJI15NFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Hydroxymethyl)-morinidazole: Structure, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)-morinidazole, a key metabolite of the third-generation 5-nitroimidazole antimicrobial agent, morinidazole. While morinidazole itself has demonstrated significant efficacy against anaerobic bacteria, a thorough understanding of its metabolites is crucial for a complete pharmacological and toxicological profile. This document synthesizes the available scientific literature to detail the chemical structure, physicochemical properties, and anticipated biological activities of 2-(Hydroxymethyl)-morinidazole. Drawing parallels with the well-characterized hydroxylated metabolite of metronidazole, this guide offers insights into its potential antimicrobial efficacy and contribution to the overall therapeutic effect of morinidazole. Furthermore, it outlines established analytical methodologies for the quantification of similar metabolites in biological matrices and discusses potential synthetic strategies. This guide is intended to serve as a valuable resource for researchers engaged in the study of nitroimidazole antibiotics, drug metabolism, and the development of novel antimicrobial agents.

Introduction: The Significance of Metabolite Profiling in Drug Development

The journey of a drug through a biological system is a complex process of absorption, distribution, metabolism, and excretion (ADME). During this journey, the parent drug is often chemically transformed into various metabolites. These metabolites can exhibit a range of activities, from being inert to possessing therapeutic efficacy comparable to or even greater than the parent compound. Conversely, some metabolites may be responsible for adverse drug reactions or toxicities. Therefore, the comprehensive characterization of drug metabolites is a cornerstone of modern drug development, providing critical insights into a drug's overall safety and efficacy profile.

Morinidazole, a third-generation 5-nitroimidazole, has shown promise in treating anaerobic bacterial infections.[1] Its primary mechanism of action, like other nitroimidazoles, involves the reduction of its nitro group within anaerobic microorganisms, leading to the formation of cytotoxic radicals that damage bacterial DNA.[2] As morinidazole undergoes metabolism in the human body, a key resulting compound is 2-(Hydroxymethyl)-morinidazole. Understanding the chemical nature and biological disposition of this metabolite is paramount for a holistic assessment of morinidazole's clinical performance.

Chemical Identity and Structure

Nomenclature and Identification
  • Systematic IUPAC Name: 1-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]-3-morpholin-4-ylpropan-2-ol[3]

  • Synonyms: Morinidazole metabolite M4-2, Morinidazole Impurity N1[3]

  • CAS Number: 1807608-29-2[3]

  • Molecular Formula: C₁₁H₁₈N₄O₅[3]

  • Molecular Weight: 286.28 g/mol [3]

Chemical Structure

The chemical structure of 2-(Hydroxymethyl)-morinidazole is characterized by the core 5-nitroimidazole ring, which is essential for its antimicrobial activity. Attached to the imidazole ring are a hydroxymethyl group at the 2-position and a side chain at the 1-position containing a hydroxyl group and a morpholine ring. The addition of the hydroxymethyl group distinguishes it from its parent compound, morinidazole.

Table 1: Comparison of Chemical Structures of Morinidazole and 2-(Hydroxymethyl)-morinidazole

CompoundChemical StructureKey Structural Difference
Morinidazole A 2-methyl-5-nitroimidazole core with a 3-morpholin-4-ylpropan-2-ol side chain.Methyl group at the 2-position of the imidazole ring.
2-(Hydroxymethyl)-morinidazole A 2-(hydroxymethyl)-5-nitroimidazole core with a 3-morpholin-4-ylpropan-2-ol side chain.Hydroxymethyl group at the 2-position of the imidazole ring.

Physicochemical Properties

Table 2: Computed Physicochemical Properties of 2-(Hydroxymethyl)-morinidazole

PropertyValueSource
Molecular Weight 286.28 g/mol PubChem[3]
XLogP3-AA (LogP) -1.6PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 7PubChem[3]
Rotatable Bond Count 5PubChem[3]

The negative LogP value suggests that 2-(Hydroxymethyl)-morinidazole is a relatively polar and hydrophilic molecule. This hydrophilicity is enhanced by the presence of two hydroxyl groups and the morpholine ring, which can participate in hydrogen bonding. These characteristics will influence its solubility in aqueous environments and its distribution in the body.

Synthesis and Formation

Metabolic Formation

2-(Hydroxymethyl)-morinidazole is a product of the in vivo metabolism of morinidazole. The biotransformation likely involves the oxidation of the methyl group at the 2-position of the imidazole ring to a hydroxymethyl group. This type of oxidative metabolism is a common pathway for xenobiotics and is typically mediated by cytochrome P450 enzymes in the liver.[4]

The metabolism of the analogous drug, metronidazole, has been extensively studied and involves the formation of a similar hydroxylated metabolite, 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole.[5] This provides a strong precedent for the metabolic pathway leading to 2-(Hydroxymethyl)-morinidazole.

Metabolic Formation of 2-(Hydroxymethyl)-morinidazole Morinidazole Morinidazole Metabolite 2-(Hydroxymethyl)-morinidazole Morinidazole->Metabolite Oxidation (Cytochrome P450)

Caption: Metabolic conversion of morinidazole.

Potential Synthetic Pathways

Potential Synthetic Pathway cluster_reactants Reactants cluster_process Reaction Steps Start_Mol 2-(Hydroxymethyl)-5-nitroimidazole Step1 Alkylation Start_Mol->Step1 Side_Chain Epichlorohydrin or similar reagent Side_Chain->Step1 Step2 Ring opening with Morpholine Step1->Step2 Product 2-(Hydroxymethyl)-morinidazole Step2->Product

Caption: A conceptual synthetic workflow.

Pharmacological Activity and Mechanism of Action

Anticipated Antimicrobial Activity

The antimicrobial activity of nitroimidazoles is intrinsically linked to the 5-nitro group. It is highly probable that 2-(Hydroxymethyl)-morinidazole retains antimicrobial activity, as the core pharmacophore remains intact. Studies on the hydroxylated metabolite of metronidazole have demonstrated that it possesses significant antibacterial activity, albeit slightly less than the parent compound.[3][8]

One study found that the hydroxy metabolite of metronidazole had activity that was approximately 65% of the parent drug against Bacteroides species.[8] Another study reported that the hydroxy metabolite was more active than metronidazole against Gardnerella vaginalis.[9] These findings strongly suggest that 2-(Hydroxymethyl)-morinidazole contributes to the overall antimicrobial effect of morinidazole. It may even exhibit a synergistic or additive effect when present with the parent drug.[10]

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-morinidazole is expected to be identical to that of other 5-nitroimidazole compounds. The process is initiated by the entry of the drug into the anaerobic bacterial cell. Inside the cell, the nitro group of the imidazole ring is reduced by the microorganism's own electron-transport proteins. This reduction process generates highly reactive nitroso free radicals and other cytotoxic intermediates. These reactive species then interact with and damage the bacterial DNA, leading to strand breakage and ultimately, cell death.[2][11]

Mechanism of Action cluster_cellular_entry Cellular Entry cluster_activation Activation cluster_cytotoxicity Cytotoxicity Drug_Entry 2-(Hydroxymethyl)-morinidazole enters anaerobic bacterium Reduction Reduction of Nitro Group by Bacterial Enzymes Drug_Entry->Reduction Radical_Formation Formation of Cytotoxic Free Radicals Reduction->Radical_Formation DNA_Damage Interaction with and Damage to Bacterial DNA Radical_Formation->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: The antimicrobial mechanism of action.

Analytical Methodologies

The accurate quantification of drug metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. While specific methods for 2-(Hydroxymethyl)-morinidazole are not detailed in the literature, established methods for the analogous hydroxylated metabolite of metronidazole can be readily adapted.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules in complex biological samples.

Table 3: Exemplar LC-MS/MS Protocol for Hydroxylated Nitroimidazole Metabolites

ParameterDescription
Sample Preparation Protein precipitation with acetonitrile or methanol, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up and concentration.
Chromatographic Separation Reversed-phase chromatography using a C18 column with a gradient elution of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).
Mass Spectrometry Electrospray ionization (ESI) in positive ion mode. Detection is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.
High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a more widely available technique that can also be used for quantification, although it may be less sensitive and selective than LC-MS/MS. The nitroimidazole core possesses a chromophore that allows for detection at a specific UV wavelength, typically around 310-320 nm.

Conclusion and Future Directions

2-(Hydroxymethyl)-morinidazole is a significant metabolite of the antimicrobial agent morinidazole. Based on its chemical structure and by analogy to similar hydroxylated nitroimidazole metabolites, it is expected to be a polar molecule that retains antimicrobial activity and contributes to the overall therapeutic effect of its parent drug.

Further research is warranted to fully elucidate the pharmacological and toxicological profile of 2-(Hydroxymethyl)-morinidazole. Key areas for future investigation include:

  • Definitive Synthesis: Development and publication of a robust and efficient synthetic route to obtain pure 2-(Hydroxymethyl)-morinidazole for in-depth study.

  • In Vitro Antimicrobial Susceptibility Testing: Determination of the minimum inhibitory concentrations (MICs) of 2-(Hydroxymethyl)-morinidazole against a broad panel of anaerobic and microaerophilic bacteria to quantify its intrinsic antimicrobial activity.

  • Pharmacokinetic Studies: Detailed pharmacokinetic profiling in animal models and humans to understand its absorption, distribution, metabolism, and excretion characteristics.

  • Toxicological Evaluation: Assessment of the potential cytotoxicity and other adverse effects of 2-(Hydroxymethyl)-morinidazole to ensure a comprehensive safety profile of morinidazole.

A deeper understanding of 2-(Hydroxymethyl)-morinidazole will undoubtedly contribute to the more effective and safer clinical use of morinidazole and aid in the rational design of future nitroimidazole-based antimicrobial agents.

References

  • Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial. PubMed Central. (2022-08-03). [Link]

  • Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections. PubMed. [Link]

  • Proposed metabolic pathways of morinidazole in humans. ResearchGate. [Link]

  • In vitro activities of metronidazole and its hydroxy metabolite against Bacteroides spp. PubMed. [Link]

  • Comparative antimicrobial activity of metronidazole and the hydroxy metabolite against Gardnerella vaginalis. PubMed. [Link]

  • What is the mechanism of Morinidazole? Patsnap Synapse. (2024-07-17). [Link]

  • Antibacterial Activity and Pharmacokinetics of Nitroimidazoles. A Review. PubMed. [Link]

  • Metabolism and pharmacokinetics of morinidazole in humans: identification of diastereoisomeric morpholine N+-glucuronides catalyzed by UDP glucuronosyltransferase 1A9. PubMed. [Link]

  • Metabolic profiles of morinidazole after an intravenous infusion... ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC. [Link]

  • 2-(Hydroxymethyl)-morinidazole. PubChem. [Link]

  • Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms. PubMed. [Link]

  • Process for preparing 1-hydroxyalkyl-5-nitroimidazoles.
  • (PDF) Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. ResearchGate. [Link]

  • Characterization of metronidazole metabolism by human liver microsomes. PubMed. [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]

  • Physicochemical properties of metronidazole tablets. ResearchGate. [Link]

  • Pharmacokinetics of metronidazole and its principal metabolites and their activity against Gardnerella vaginalis. PMC. [Link]

  • Physico-chemical properties of metronidazole. ResearchGate. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. [Link]

  • In Silico Evaluation of the Biopharmaceutical and Pharmacokinetic Behavior of Metronidazole from Coated Colonic Release Matrix Tablets. PubMed Central. [Link]

  • Metronidazole. StatPearls - NCBI Bookshelf. (2023-06-26). [Link]

Sources

Morinidazole metabolite M4-2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Morinidazole Metabolite M4-2 , a key oxidative metabolite identified in the pharmacokinetic profiling of the nitroimidazole antibiotic Morinidazole.

Part 1: Executive Summary & Chemical Identity

Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent, structurally related to metronidazole and ornidazole, utilized primarily for the treatment of anaerobic bacterial infections (e.g., Bacteroides fragilis) and protozoal diseases.

Upon administration, Morinidazole undergoes extensive hepatic metabolism. While the primary elimination pathway in humans is N+-glucuronidation (mediated by UGT1A9), oxidative phase I metabolism plays a critical role in the drug's clearance profile. Metabolite M4-2 represents a specific hydroxylated derivative formed via the oxidation of the 2-methyl group on the imidazole ring.

Chemical Identity of M4-2
ParameterSpecification
Common Name Morinidazole Metabolite M4-2
Chemical Name 2-(Hydroxymethyl)-morinidazole
IUPAC Name 1-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]-3-morpholin-4-ylpropan-2-ol
Molecular Formula C₁₁H₁₈N₄O₅
Molecular Weight 286.28 g/mol
Exact Mass 286.1277 Da
Parent Compound Morinidazole (C₁₁H₁₈N₄O₄; MW 270.[1][2]29)
Metabolic Transformation Phase I Oxidation (Hydroxylation, +16 Da)

Part 2: Metabolic Pathway & Mechanistic Formation

The formation of M4-2 is a result of hepatic Phase I metabolism. Unlike the direct N-glucuronidation that forms the major circulating metabolites (M8-1/M8-2), M4-2 is generated through the functionalization of the imidazole ring.

Mechanism of Action
  • Substrate : Morinidazole contains a methyl group at the C-2 position of the 5-nitroimidazole ring.[3]

  • Enzymatic Reaction : Cytochrome P450 (CYP) enzymes catalyze the hydroxylation of this methyl group.

  • Product : The conversion transforms the hydrophobic methyl group (-CH₃) into a hydrophilic hydroxymethyl group (-CH₂OH), increasing polarity to facilitate renal excretion.

Pathway Visualization

The following diagram illustrates the divergence between the direct conjugation pathway (Glucuronidation) and the oxidative pathway (Hydroxylation) leading to M4-2.

Morinidazole_Metabolism Parent Morinidazole (C11H18N4O4) MW: 270.29 M4_2 Metabolite M4-2 (2-Hydroxymethyl-morinidazole) C11H18N4O5 | MW: 286.28 Parent->M4_2 Phase I Oxidation (Hydroxylation of 2-methyl group) +16 Da M8 Metabolite M8 (N+-Glucuronide) Major Urinary Metabolite Parent->M8 Phase II Conjugation (UGT1A9 mediated) Renal Renal Excretion M4_2->Renal M8->Renal

Figure 1: Metabolic divergence of Morinidazole showing the formation of the oxidative metabolite M4-2 versus the major glucuronide conjugate M8.[3][4][5]

Part 3: Experimental Identification & Analysis

Researchers identifying M4-2 in biological matrices (plasma, urine) typically utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol outlines the detection parameters required to distinguish M4-2 from the parent drug and other metabolites.

Mass Spectrometry Characteristics

M4-2 is identified by a mass shift of +16 Da relative to Morinidazole, corresponding to the addition of one oxygen atom.

CompoundPrecursor Ion [M+H]⁺Key Fragment Ions (MS/MS)Retention Time (Relative)
Morinidazole m/z 271.13m/z 184, 128Reference (RT)
Metabolite M4-2 m/z 287.13 m/z 269 (Loss of H₂O)m/z 144 (Hydroxylated imidazole fragment)< RT (Earlier elution due to polarity)
Analytical Protocol (UPLC-Q-TOF-MS)
  • Sample Prep : Protein precipitation of plasma with acetonitrile (1:3 v/v) or direct injection of diluted urine.

  • Column : C18 Reverse Phase (e.g., ACQUITY UPLC HSS T3, 1.8 µm).

  • Mobile Phase :

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.[6]

    • Gradient: 5% B to 95% B over 10-15 minutes.

  • Detection Logic :

    • Extract Ion Chromatogram (EIC) for m/z 287.13.

    • Confirm structure via MS/MS fragmentation pattern showing the modified imidazole ring (shift in the imidazole-specific fragment from m/z 128 to m/z 144).

Stereochemical Considerations

Since Morinidazole is administered as a racemate (R/S enantiomers) and the hydroxylation occurs on an achiral portion of the molecule (the methyl group), M4-2 may present as two resolved peaks (diastereomers or enantiomers depending on the column chiral selectivity) in high-resolution chromatography, often denoted as M4-1 and M4-2 in literature. However, chemically they share the same connectivity and formula.

Part 4: Pharmacological & Toxicological Relevance

  • Activity : Hydroxylated metabolites of nitroimidazoles often retain some antimicrobial activity, though typically lower than the parent compound. The 5-nitro group, essential for the reduction mechanism that damages bacterial DNA, remains intact in M4-2.

  • Safety : The formation of M4-2 is a detoxification step, increasing water solubility to facilitate clearance. Unlike the nitro-reduction pathway (which can lead to reactive intermediates), hydroxylation is generally considered a stable elimination route.

  • Drug-Drug Interactions (DDI) : As M4-2 formation is CYP-mediated, co-administration with strong CYP inhibitors could theoretically shunt metabolism towards the glucuronidation pathway, though the clinical impact is likely minimal given that glucuronidation is already the dominant pathway.

References

  • PubChem Compound Summary . (n.d.). 2-(Hydroxymethyl)-morinidazole (CID 146014912).[1] National Center for Biotechnology Information. Retrieved from [Link][1]

  • Kong, Y., et al. (2011). Metabolism and pharmacokinetics of morinidazole in humans: identification of diastereoisomeric morpholine N+-glucuronides catalyzed by UDP glucuronosyltransferase 1A9. Drug Metabolism and Disposition.[7] Retrieved from [Link]

  • Diao, X., et al. (2014).[5] Handbook of Metabolic Pathways of Xenobiotics: Morinidazole. John Wiley & Sons. Retrieved from [Link]

Sources

Technical Guide: 2-(Hydroxymethyl)-morinidazole (CAS 1807608-29-2)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(Hydroxymethyl)-morinidazole (CAS 1807608-29-2), a critical compound in the pharmaceutical development of Morinidazole.[1] It functions both as a Phase I oxidative metabolite and a process-related impurity requiring strict quality control.[1]

Identification, Synthesis, and Metabolic Significance in Drug Development[1]

Executive Summary

2-(Hydroxymethyl)-morinidazole is a structural derivative of the third-generation nitroimidazole antibiotic, Morinidazole.[1] It is identified in regulatory contexts as Morinidazole Impurity 1 and Metabolite M4-2 .[1][2] Its presence is significant for two reasons:

  • Metabolic Safety (MIST): It represents a Phase I oxidative metabolite formed via cytochrome P450 (CYP) activity. Understanding its clearance and potential accumulation is vital for safety assessments under FDA/ICH MIST (Metabolites in Safety Testing) guidelines.

  • CMC & Quality Control: As a process impurity, it must be quantified and controlled during Active Pharmaceutical Ingredient (API) manufacturing to ensure batch release compliance.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterTechnical Specification
Chemical Name 1-[2-(Hydroxymethyl)-5-nitroimidazol-1-yl]-3-morpholin-4-ylpropan-2-ol
CAS Registry Number 1807608-29-2
Synonyms Morinidazole Impurity 1; Metabolite M4-2; 2-OH-Morinidazole
Molecular Formula C₁₁H₁₈N₄O₅
Molecular Weight 286.29 g/mol
Parent Compound Morinidazole (MW 270.[1][2][3]29)
Structural Difference Oxidation of the C2-methyl group on the imidazole ring to a hydroxymethyl group.[1]
Solubility Soluble in DMSO, Methanol; slightly soluble in water (increased polarity vs. parent).
pKa (Calculated) ~13.5 (hydroxyl), ~6.5 (morpholine nitrogen)

Metabolic Pathway & Biological Formation

While the primary clearance pathway for Morinidazole in humans is N-glucuronidation (mediated by UGT1A9), oxidative metabolism plays a distinct role.[1] 2-(Hydroxymethyl)-morinidazole is formed via the hydroxylation of the 2-methyl group on the 5-nitroimidazole ring.[1]

Mechanism of Formation

This transformation is analogous to the formation of 2-hydroxymetronidazole from metronidazole.[1] It is catalyzed by hepatic Cytochrome P450 enzymes (likely CYP2A6 or CYP2E1 based on structural class behavior).

Pathway Visualization

The following diagram illustrates the position of 2-(Hydroxymethyl)-morinidazole within the broader metabolic landscape of Morinidazole.

MetabolicPathway cluster_legend Pathway Key Parent Morinidazole (Parent Drug) Glucuronide N-Glucuronides (M8-1, M8-2) Major Pathway (UGT1A9) Parent->Glucuronide UGT Conjugation (Renal Clearance) Sulfate O-Sulfates (M7) Parent->Sulfate Sulfation HydroxyMet 2-(Hydroxymethyl)-morinidazole (CAS 1807608-29-2) Phase I Metabolite Parent->HydroxyMet CYP450 Oxidation (Hydroxylation of -CH3) RingOpen Ring-Opened Metabolites HydroxyMet->RingOpen Further Oxidation key1 Major Clearance key2 Target Metabolite

Figure 1: Metabolic map highlighting the oxidative formation of 2-(Hydroxymethyl)-morinidazole relative to the major glucuronidation clearance pathway.[1][4]

Synthesis & Isolation Strategy

For use as a reference standard in analytical validation, 2-(Hydroxymethyl)-morinidazole must be synthesized with high purity (>98%).[1] Direct oxidation of Morinidazole is often non-selective; therefore, a de novo synthesis approach is preferred.

Retrosynthetic Analysis

The synthesis typically involves constructing the imidazole core with the hydroxymethyl group pre-installed (or protected) before attaching the morpholine side chain.

Key Steps:

  • Core Preparation: Start with 2-hydroxymethyl-5-nitroimidazole (often protected as an acetate or silyl ether).[1]

  • Side Chain Attachment: React the imidazole core with epichlorohydrin to form the epoxide intermediate, or directly with the morpholine-linker precursor.[1]

  • Deprotection: Removal of the protecting group to yield the final hydroxylated impurity.

SynthesisScheme Start 2-Methyl-5-nitroimidazole Step1 Functionalization (Formaldehyde/Oxidation) Start->Step1 Inter1 2-(Hydroxymethyl)-5-nitroimidazole (Protected Core) Step1->Inter1 Coupling N-Alkylation & Ring Opening Inter1->Coupling Reagent + Epichlorohydrin + Morpholine Reagent->Coupling Final 2-(Hydroxymethyl)-morinidazole (Target Standard) Coupling->Final Deprotection & Purification

Figure 2: Proposed synthetic route for generating high-purity 2-(Hydroxymethyl)-morinidazole reference standards.

Analytical Methodology (LC-MS/MS)

To detect this compound in biological matrices (plasma/urine) or drug substance batches, a validated LC-MS/MS method is required.[1]

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode (+).

  • Precursor Ion (Q1): m/z 287.3 [M+H]⁺[1]

  • Key Product Ions (Q3):

    • m/z 200.1 (Loss of morpholine ring fragment)[1]

    • m/z 128.0 (Nitroimidazole core fragment)[1]

    • m/z 142.1 (Hydroxymethyl-nitroimidazole fragment)[1]

Chromatographic Separation[1][6]
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[1]

    • B: Acetonitrile.[1]

  • Elution: Gradient elution is necessary to separate the polar hydroxymethyl metabolite (elutes earlier) from the parent Morinidazole.

Regulatory & Safety Implications

Impurity Qualification (ICH Q3A/B)

As "Impurity 1," this compound must be controlled in the final drug product.

  • Reporting Threshold: >0.05%

  • Identification Threshold: >0.10%

  • Qualification Threshold: >0.15% (Requires safety data if exceeded).

Structure-Activity Relationship (SAR)

Hydroxylation of the 2-methyl group in nitroimidazoles generally preserves the electron-affinity of the nitro group, which is essential for the mechanism of action (reduction to toxic radical species in anaerobes).[1] However, the increased polarity often results in:

  • Reduced Tissue Penetration: Lower volume of distribution (Vd) compared to the parent.

  • Faster Renal Clearance: Due to higher water solubility.[1]

  • Mutagenic Potential: Nitroimidazole metabolites can retain mutagenic potential; therefore, this impurity is often flagged for genotoxicity assessment (Ames test) during development.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146014912, 2-(Hydroxymethyl)-morinidazole.[1][2] Retrieved from [Link][1][2]

  • Zhang, Y., et al. (2017). Metabolism and pharmacokinetics of morinidazole in humans: identification of diastereoisomeric morpholine N+-glucuronides catalyzed by UDP glucuronosyltransferase 1A9. Drug Metabolism and Disposition.[1][5][6] (Contextual grounding for metabolic pathways). Retrieved from [Link][1]

  • Gao, C., et al. (2013). Simultaneous determination of morinidazole and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. (Analytical grounding).[1]

  • FDA Global Substance Registration System (GSRS). Unique Ingredient Identifier (UNII): M2QJI15NFN.[1][2] Retrieved from [Link][1]

Sources

A Comparative Pharmacological Analysis: Morinidazole vs. its Hydroxymethyl Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Evolving Landscape of Nitroimidazole Antimicrobials

For decades, nitroimidazoles have been a cornerstone in the treatment of anaerobic and protozoal infections.[1] The emergence of resistance and the quest for improved safety profiles have driven the development of next-generation agents. Morinidazole, a promising 5-nitroimidazole, has demonstrated enhanced pharmacokinetic properties and a favorable safety profile compared to its predecessors like metronidazole and ornidazole.[2][3][4] However, a comprehensive understanding of a drug's in vivo activity necessitates a thorough evaluation of its metabolites. This guide provides an in-depth technical comparison of the pharmacological activity of morinidazole and its putative active metabolite, 2-(Hydroxymethyl)-morinidazole. While direct extensive data on the hydroxylated metabolite of morinidazole is emerging, we will leverage the well-established precedent of the active hydroxylated metabolite of metronidazole to frame our analysis and underscore key areas for future research.

The Shared Mechanism of Action: A Foundation of DNA Disruption

Both morinidazole and, presumably, its hydroxylated metabolite, exert their antimicrobial effects through a well-defined mechanism characteristic of the 5-nitroimidazole class.[2] This process is selective for anaerobic organisms due to their unique metabolic capabilities.

The key steps are as follows:

  • Cellular Uptake: The unionized parent drug passively diffuses into the microbial cell.

  • Reductive Activation: Within the anaerobic environment, the nitro group of the imidazole ring is reduced by low-redox-potential electron transport proteins, such as ferredoxin. This reduction is catalyzed by nitroreductases present in these microorganisms.[2]

  • Generation of Cytotoxic Intermediates: This reduction process forms short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.[2]

  • DNA Damage: These reactive species interact with microbial DNA, causing helical structure destabilization, strand breakage, and ultimately, inhibition of protein synthesis and cell death.[2]

G cluster_cell Anaerobic Bacterial Cell Morinidazole Morinidazole (Prodrug) Activated_Morinidazole Reduced, Reactive Intermediates Morinidazole->Activated_Morinidazole Nitroreductase DNA Bacterial DNA Activated_Morinidazole->DNA Interaction Damaged_DNA Damaged DNA DNA->Damaged_DNA Strand Breaks Cell_Death Cell Death Damaged_DNA->Cell_Death

Caption: Mechanism of action of Morinidazole.

Comparative Antimicrobial Spectrum and Potency

Morinidazole exhibits a broad spectrum of activity against anaerobic bacteria.[3] While specific data for 2-(Hydroxymethyl)-morinidazole is not extensively published, the precedent set by metronidazole's hydroxylated metabolite suggests it likely retains significant antimicrobial activity.[5][6]

OrganismMorinidazole MIC range (µg/mL)2-(Hydroxymethyl)-morinidazole MIC (µg/mL)Metronidazole Hydroxy Metabolite MIC (µg/mL)
Bacteroides fragilis1 - 8[7]Data not available~1.0[6]
Prevotella spp.Data not availableData not availableData not available
Fusobacterium spp.Data not availableData not availableData not available
Clostridium spp.Data not availableData not availableData not available
Peptostreptococcus spp.Data not availableData not availableData not available
Gardnerella vaginalisData not availableData not available~1.0[5]

Expert Insight: The activity of the hydroxylated metabolite of metronidazole is approximately 65% of the parent drug against many anaerobes.[6] If 2-(Hydroxymethyl)-morinidazole follows a similar pattern, it would be a clinically significant contributor to the overall antimicrobial effect of morinidazole administration. The slightly lower lipophilicity of the hydroxylated metabolite may influence its penetration into certain tissues, a factor that warrants further investigation.

Pharmacokinetics: A Comparative Overview

The clinical efficacy of an antimicrobial is intrinsically linked to its pharmacokinetic profile. The metabolism of morinidazole is a key differentiator from its predecessors and understanding the profile of its metabolites is crucial.

Absorption and Distribution

Morinidazole is administered intravenously and exhibits good tissue penetration.[8] Its high water solubility is a distinguishing feature that may limit its penetration across the blood-brain barrier, potentially reducing central nervous system side effects compared to other nitroimidazoles.[4] The distribution of 2-(Hydroxymethyl)-morinidazole is yet to be fully characterized.

Metabolism

Morinidazole undergoes extensive metabolism in humans. The primary pathways are N+-glucuronidation and sulfation.[8][9] While 2-(Hydroxymethyl)-morinidazole (identified as metabolite M4-2 in some contexts) is a known metabolite, its quantitative contribution to the overall metabolite pool in plasma and urine requires further elucidation.[10] The major metabolites identified are diastereoisomeric N+-glucuronides (M8-1 and M8-2) and a sulfate conjugate (M7).[9][11]

G Morinidazole Morinidazole Metabolite_OH 2-(Hydroxymethyl)-morinidazole (M4-2) Morinidazole->Metabolite_OH Hydroxylation Metabolite_Glucuronide N+-Glucuronides (M8-1, M8-2) Morinidazole->Metabolite_Glucuronide UGT1A9 Metabolite_Sulfate Sulfate Conjugate (M7) Morinidazole->Metabolite_Sulfate Sulfation Excretion Renal Excretion Metabolite_OH->Excretion Metabolite_Glucuronide->Excretion Metabolite_Sulfate->Excretion

Caption: Metabolic pathways of Morinidazole.

Excretion

Morinidazole and its metabolites are primarily eliminated via renal excretion.[9] The half-life of morinidazole is longer than that of older nitroimidazoles, allowing for less frequent dosing.[2] The elimination kinetics of 2-(Hydroxymethyl)-morinidazole have not been independently determined. For metronidazole, renal impairment can prolong the elimination of its hydroxylated metabolite, a consideration that may also be relevant for morinidazole.[12][13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Rationale: The MIC is a fundamental measure of an antimicrobial's potency. The agar dilution method is a standardized and reproducible technique for determining the MIC of anaerobic bacteria.

Step-by-Step Methodology:

  • Preparation of Media: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of morinidazole and 2-(Hydroxymethyl)-morinidazole in an appropriate solvent.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions to achieve the desired final concentrations in the agar.

  • Inoculum Preparation: Grow the anaerobic bacterial isolates to be tested in an appropriate broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, inoculate the agar plates containing the different concentrations of the antimicrobial agents with the bacterial suspensions.

  • Incubation: Incubate the plates in an anaerobic chamber at 35-37°C for 48 hours.

  • Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

G start Start prep_media Prepare Agar Plates with Serial Drug Dilutions start->prep_media prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates prep_media->inoculate prep_inoculum->inoculate incubate Incubate Anaerobically (48h) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Sources

Methodological & Application

synthesis procedure for 2-(Hydroxymethyl)-morinidazole reference standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis procedure for 2-(Hydroxymethyl)-morinidazole , a critical metabolite and reference standard for the impurity profiling of the antimicrobial drug Morinidazole.

Part 1: Technical Overview & Retrosynthetic Analysis

Target Molecule: 2-(Hydroxymethyl)-morinidazole IUPAC Name: 1-(2-hydroxy-3-morpholinopropyl)-2-(hydroxymethyl)-5-nitro-1H-imidazole Role: Primary oxidative metabolite; Process-related impurity.

Scientific Rationale

The synthesis of 2-(Hydroxymethyl)-morinidazole cannot be reliably achieved by direct oxidation of Morinidazole due to the competing reactivity of the secondary alcohol and the morpholine nitrogen in the side chain. Therefore, a convergent de novo synthesis is required.

The strategy involves constructing the 2-hydroxymethyl-5-nitroimidazole core first, protecting the primary alcohol, and then installing the morpholine side chain via an epoxide intermediate. This ensures regioselectivity and high purity suitable for a Reference Standard (purity >98%).

Retrosynthetic Scheme
  • Disconnection: The molecule is disconnected at the N1–C(alkyl) bond and the C2–CH2OH bond.

  • Key Intermediates:

    • Core: 2-Acetoxymethyl-5-nitroimidazole (Protected Scaffold).

    • Linker: Epichlorohydrin.[1]

    • Tail: Morpholine.[2]

Part 2: Detailed Synthesis Protocol

Phase 1: Core Scaffold Preparation

Objective: Synthesize and protect the 2-hydroxymethyl-5-nitroimidazole core.

Step 1.1: Hydroxymethylation (Boekelheide-type Reaction)

  • Reagents: 2-Methyl-5-nitroimidazole (1.0 eq), Paraformaldehyde (3.0 eq), DMSO (Solvent).

  • Procedure:

    • Dissolve 2-methyl-5-nitroimidazole (10 g) in DMSO (50 mL) in a pressure tube or autoclave.

    • Add Paraformaldehyde (7.1 g).

    • Seal and heat to 110°C for 12–16 hours . (Note: The sealed condition is critical to keep formaldehyde in solution).

    • Cool to room temperature. Pour the mixture into ice-water (200 mL).

    • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purification: Flash chromatography (DCM:MeOH 95:5) to yield 2-hydroxymethyl-5-nitroimidazole .[3]

Step 1.2: Protection (Acetylation)

  • Reagents: Crude 2-hydroxymethyl-5-nitroimidazole, Acetic Anhydride (1.2 eq), Pyridine (Catalytic), DCM.

  • Procedure:

    • Suspend the solid from Step 1.1 in DCM (100 mL).

    • Add Pyridine (0.5 mL) and Acetic Anhydride (1.2 eq).

    • Stir at RT for 4 hours until TLC shows complete conversion.

    • Wash with 1M HCl (to remove pyridine), then Sat. NaHCO3.

    • Concentrate to obtain 2-acetoxymethyl-5-nitroimidazole as a yellow solid.

    • Checkpoint: Verify structure via ^1H NMR (Singlet at ~2.1 ppm for Acetyl, Singlet at ~5.2 ppm for CH2-OAc).

Phase 2: Side Chain Assembly (Convergent Synthesis)

Objective: Install the morpholine side chain via N-alkylation.

Step 2.1: N-Alkylation with Epichlorohydrin

  • Reagents: 2-Acetoxymethyl-5-nitroimidazole (1.0 eq), Epichlorohydrin (5.0 eq), AlCl3 (0.1 eq) or Cs2CO3 (1.5 eq).

  • Rationale: Lewis acid catalysis (AlCl3) often favors N1 alkylation for nitroimidazoles, but mild base (Cs2CO3) in DMF is also effective.

  • Procedure:

    • Dissolve 2-acetoxymethyl-5-nitroimidazole (5 g) in Epichlorohydrin (20 mL).

    • Add AlCl3 (300 mg) as catalyst.

    • Heat to 50–60°C for 6 hours . Monitor by TLC for the disappearance of the imidazole.

    • Evaporate excess epichlorohydrin under reduced pressure.

    • Residue contains the intermediate: 1-(3-chloro-2-hydroxypropyl)-2-acetoxymethyl-5-nitroimidazole (and potentially the epoxide form).

    • Note: Often, the reaction yields the chlorohydrin which cyclizes to the epoxide in situ during the next basic step.

Step 2.2: Epoxide Ring Opening with Morpholine

  • Reagents: Crude Alkylated Intermediate, Morpholine (3.0 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve the residue from Step 2.1 in Ethanol (50 mL).

    • Add Morpholine (6 mL).

    • Reflux at 80°C for 4–6 hours .

    • Concentrate to remove ethanol and excess morpholine.

    • The product at this stage is 1-(2-hydroxy-3-morpholinopropyl)-2-acetoxymethyl-5-nitroimidazole .

Phase 3: Global Deprotection & Purification

Objective: Remove the acetyl group to yield the final reference standard.

Step 3.1: Hydrolysis

  • Reagents: K2CO3 (2.0 eq), Methanol.

  • Procedure:

    • Dissolve the protected intermediate in Methanol (50 mL).

    • Add K2CO3 (solid). Stir at Room Temperature for 2 hours.

    • Filter off the inorganic salts.

    • Concentrate the filtrate.

Step 3.2: Final Purification (Critical for Reference Standard)

  • Method: Preparative HPLC or Recrystallization.

  • Protocol:

    • Dissolve crude residue in minimal Ethyl Acetate/Methanol.

    • Column: C18 Reverse Phase (if using Prep HPLC) or Silica Gel (Flash).

    • Eluent (Silica): DCM:MeOH:NH4OH (90:10:1).

    • Eluent (HPLC): Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Isolate the major fraction, concentrate, and dry under high vacuum at 40°C for 24 hours.

Part 3: Visualization of Synthesis Workflow

SynthesisRoute SM 2-Methyl-5-nitroimidazole (Starting Material) HMNI 2-Hydroxymethyl-5-nitroimidazole (Intermediate 1) SM->HMNI Hydroxymethylation PROT 2-Acetoxymethyl-5-nitroimidazole (Protected Core) HMNI->PROT Acetylation INT Epoxide/Chlorohydrin Intermediate PROT->INT N-Alkylation FINAL 2-(Hydroxymethyl)-morinidazole (Target Reference Standard) INT->FINAL Ring Opening & Hydrolysis R1 Paraformaldehyde DMSO, 110°C R2 Ac2O, Pyridine DCM R3 Epichlorohydrin Lewis Acid R4 Morpholine EtOH, Reflux R5 K2CO3, MeOH (Deprotection)

Caption: Stepwise synthesis of 2-(Hydroxymethyl)-morinidazole via protected hydroxymethyl-nitroimidazole core.

Part 4: Analytical Validation (QC)

For a Reference Standard, the following data must be generated:

TestAcceptance CriteriaMethod Note
Appearance Yellow to orange crystalline powderVisual inspection.
Purity (HPLC) > 98.0% AreaC18 Column, H2O/ACN gradient, UV 310 nm.
Mass Spectrometry [M+H]+ = 287.13 ± 0.5 DaESI-MS (Positive Mode).
^1H NMR Consistent with structureDMSO-d6. Look for disappearance of 2-Me singlet (2.4 ppm) and appearance of 2-CH2OH singlet (~4.6 ppm).
Residual Solvents < ICH LimitsGC-HS (Headspace).

Key NMR Diagnostic Signals (DMSO-d6):

  • Imidazole H-4: Singlet at ~8.0 ppm (Confirming 5-nitro substitution pattern).

  • 2-CH2-OH: Singlet/Doublet at ~4.6 ppm (Distinct from the 2-methyl group of Morinidazole).

  • Morpholine: Multiplets at 2.4–3.6 ppm.

References

  • Ornidazole and Morinidazole Impurity Profiling

    • Li, L., et al. "Isolation, Synthesis, and Identification of Process-Related Impurities From Morinidazole." Separation Science Plus, 2024.

  • Synthesis of Hydroxymethyl Nitroimidazoles

    • Al-Masoudi, N. A., et al. "Synthesis and Anti-HIV Activity of New Nitroimidazole Derivatives." Zeitschrift für Naturforschung B, 2016.

  • Metabolic Pathways of Nitroimidazoles

    • Zhong, K., et al. "Metabolism and pharmacokinetics of morinidazole in humans." Drug Metabolism and Disposition, 2017.

  • General Nitroimidazole Alkylation Protocols

    • Mandalapu, D., et al. "Synthesis of Ornidazole Derivatives." Journal of Heterocyclic Chemistry, 2016.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 2-(Hydroxymethyl)-morinidazole Detection

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Introduction

Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent, structurally related to ornidazole and tinidazole, utilized for the treatment of anaerobic bacterial and protozoal infections.[1][2][3][4][5][6][7][8][9] In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), quantifying the parent drug alone is insufficient.

The primary metabolic pathway of Morinidazole in humans involves the oxidation of the methyl group on the imidazole ring, yielding 2-(hydroxymethyl)-morinidazole (often designated as metabolite M1). This metabolite is more polar than the parent compound, creating a chromatographic challenge: the method must retain the polar metabolite sufficiently while eluting the less polar parent drug within a reasonable runtime, all while resolving them from endogenous plasma interferences.

Chemical Properties & Chromatographic Implications

Understanding the analyte chemistry is the foundation of robust method development.

  • Chromophore: The 5-nitroimidazole moiety provides strong UV absorption.

    • Implication: UV detection is highly sensitive. The

      
       is typically shifted slightly by the morpholine ring, but 318–320 nm  provides the best signal-to-noise ratio for both parent and metabolite.
      
  • Basicity (pKa): Morinidazole contains a morpholine ring (pKa ~8.3) and an imidazole ring (pKa ~2.5).

    • Implication: At neutral pH, the morpholine nitrogen is partially ionized, leading to peak tailing on standard silica columns due to silanol interactions.

    • Strategy: We must use a low pH buffer (pH 3.0 – 4.5) to keep the basic nitrogen fully protonated (ensuring consistent ionization) or use a high-pH stable column to suppress ionization. For standard C18 columns, the acidic approach is preferred for column longevity and peak sharpness.

Part 2: Method Development Strategy

Column Selection

The separation requires a stationary phase that can handle the polarity difference between Morinidazole and its hydroxylated metabolite.

  • Recommendation: C18 (Octadecyl) with end-capping.

  • Why: Standard C18 provides sufficient hydrophobic retention for the parent drug. End-capping (e.g., "T3" or "Shield" technologies) is critical to minimize secondary interactions with the basic morpholine group, reducing tailing.

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower UV cutoff and lower viscosity, resulting in lower backpressure and sharper peaks for nitroimidazoles.

  • Aqueous Phase: 10-20 mM Phosphate Buffer or Ammonium Acetate.

  • pH Control: Adjusted to pH 3.0–4.0 with Orthophosphoric acid or Acetic acid. This suppresses silanol activity and ensures the analyte remains in a single ionization state.

Internal Standard (IS) Selection
  • Candidate: Tinidazole or Ornidazole .

  • Rationale: These compounds share the nitroimidazole core and have similar UV absorption profiles and extraction efficiencies but elute at distinct retention times.

Part 3: Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
HPLC System Agilent 1260/1290 Infinity II or Waters Alliance e2695 (or equivalent)
Detector UV-Vis or PDA (Photodiode Array)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm) or Waters XBridge C18
Column Temp 30°C (Controlled to ensure retention time reproducibility)
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection 318 nm (Reference: 360 nm)
Run Time 12–15 minutes
Mobile Phase Preparation[8]
  • Mobile Phase A (Buffer): 0.02 M Potassium Dihydrogen Phosphate (

    
    ). Adjust pH to 3.5 with dilute Phosphoric Acid. Filter through 0.45 µm nylon membrane.
    
  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Isocratic Mode: Phase A : Phase B = 82 : 18 (v/v) .

    • Note: If the metabolite elutes too early (near void volume), increase the aqueous portion to 85%.

Sample Preparation (Protein Precipitation)

This method is optimized for human plasma.

  • Aliquot: Transfer 200 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (Tinidazole, 50 µg/mL).

  • Precipitation: Add 600 µL of Acetonitrile (ratio 1:3 sample:solvent).

  • Vortex: Mix vigorously for 60 seconds.

  • Centrifuge: Spin at 12,000 rpm (approx. 10,000 x g) for 10 minutes at 4°C.

  • Transfer: Collect the clear supernatant and transfer to an HPLC vial.

  • Evaporation (Optional): If sensitivity < 50 ng/mL is required, evaporate supernatant under nitrogen stream at 40°C and reconstitute in 200 µL Mobile Phase.

Part 4: Visualization of Workflows

Metabolic Pathway Logic

The following diagram illustrates the relationship between the parent drug and the target metabolite.

MetabolicPathway Parent Morinidazole (Parent Drug) Enzyme CYP450 / Oxidation Parent->Enzyme Metabolism Metabolite 2-(Hydroxymethyl)-morinidazole (Metabolite M1) *Target Analyte* Enzyme->Metabolite Hydroxylation (-CH3 -> -CH2OH) Conjugates Glucuronide Conjugates (Secondary Metabolites) Metabolite->Conjugates Phase II Conjugation

Figure 1: Metabolic conversion of Morinidazole to its primary hydroxymethyl metabolite (M1).

Analytical Workflow

The step-by-step process from sample to data.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Plasma Plasma Sample (200 µL) IS Add Internal Standard (Tinidazole) Plasma->IS Precip Protein Precipitation (ACN 1:3) IS->Precip Centrifuge Centrifuge 12,000 rpm, 10 min Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Injection (20 µL) Supernatant->Inject Separation Separation C18 Column, pH 3.5 Inject->Separation Detect UV Detection 318 nm Separation->Detect Data Data Analysis (Quantify M1 vs IS) Detect->Data

Figure 2: Optimized sample preparation and HPLC workflow for plasma analysis.

Part 5: Validation Parameters & Acceptance Criteria[7]

To ensure the method is scientifically valid (E-E-A-T), the following parameters must be verified during the validation phase (based on FDA/EMA Bioanalytical Guidelines).

ParameterAcceptance CriteriaScientific Rationale
Selectivity No interfering peaks at retention times of Morinidazole, M1, or IS in blank plasma.Ensures endogenous plasma proteins do not co-elute.
Linearity (

)

Confirms the detector response is proportional to concentration.[3][4][5][8][10]
Accuracy 85–115% of nominal concentration.Verifies the method measures the "true" value.
Precision (CV%)

(Inter-day and Intra-day).[4]
Ensures reproducibility of the protocol.
Recovery

(Consistent across low, med, high QC).
Ensures extraction efficiency is sufficient and consistent.
Resolution (

)

between M1 and Parent.
Critical because M1 is more polar and elutes earlier; they must be fully baseline separated.
Troubleshooting Guide
  • Problem: Tailing peaks for Morinidazole.

    • Cause: Secondary silanol interactions with the morpholine ring.

    • Fix: Lower the buffer pH to 3.0 or increase buffer concentration to 25 mM.

  • Problem: M1 eluting in the void volume (

    
    ).
    
    • Cause: Mobile phase is too strong (too much organic).

    • Fix: Reduce ACN percentage to 12-15%.

References

  • Guo, X., et al. (2013). "Simultaneous determination of morinidazole and its carbonylation metabolite in human plasma: application to a pharmacokinetic study involving renal insufficiency patients and healthy volunteers." Journal of Chromatography B.

  • Wang, Y., et al. (2012). "Simultaneous quantification of metronidazole, tinidazole, ornidazole and morinidazole in human saliva."[1] Journal of Chromatography B.

  • FDA Guidance for Industry. "Bioanalytical Method Validation."

  • Safdar, K. A., et al. (2016). "Development and Validation of HPLC Analytical Method for Quantitative Determination of Metronidazole in Human Plasma."[3] Journal of the Chemical Society of Pakistan.

Sources

Application Note: A Protocol for the Preparation of 2-(Hydroxymethyl)-morinidazole Standard Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation of accurate and stable standard stock solutions of 2-(Hydroxymethyl)-morinidazole, a principal metabolite of the 5-nitroimidazole antimicrobial agent, morinidazole.[1][2] The accuracy of these standard solutions is paramount for the reliable quantification of the analyte in various matrices, including pharmacokinetic, drug metabolism, and toxicology studies. This guide emphasizes the scientific rationale behind procedural choices, ensuring both precision and trustworthiness in the resulting standards. It is intended for researchers, analytical scientists, and professionals in drug development who require high-fidelity analytical standards for methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Critical Role of Analytical Standards

2-(Hydroxymethyl)-morinidazole is a key metabolite in the biotransformation of morinidazole.[1][2] Its quantification is essential for understanding the parent drug's metabolic fate, efficacy, and safety profile. Quantitative analytical techniques, particularly LC-MS/MS, are comparative methods that rely on the direct comparison of the analyte response in an unknown sample to the response of a known-concentration reference standard.[3] Therefore, any inaccuracy in the preparation of the standard solution will directly and proportionally compromise the integrity of all subsequent experimental results.

This protocol is designed as a self-validating system, incorporating best practices that mitigate common sources of error, such as weighing inaccuracies, incomplete dissolution, improper solvent selection, and degradation.

Analyte Profile: 2-(Hydroxymethyl)-morinidazole

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust preparation protocol. These properties dictate the choice of solvent, storage conditions, and handling procedures.

PropertyValueSource
IUPAC Name 1-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]-3-morpholin-4-ylpropan-2-ol[1]
Synonyms Morinidazole metabolite M4-2, UNII-M2QJI15NFN[1][2]
Molecular Formula C₁₁H₁₈N₄O₅[1]
Molecular Weight 286.28 g/mol [1][2]
Computed XLogP3 -1.6[1]

Expert Insight: The negative XLogP3 value indicates a high degree of polarity, suggesting solubility in polar organic solvents. While data for the metabolite is scarce, the parent compound, morinidazole, shows good solubility in Dimethyl Sulfoxide (DMSO).[4][5] This makes DMSO an excellent starting solvent for a high-concentration primary stock solution due to its strong solvating power. For working solutions used in reversed-phase chromatography, subsequent dilutions into methanol or acetonitrile are recommended for compatibility with the mobile phase.

Essential Materials and Equipment

Precision in the final concentration is wholly dependent on the quality of the materials and the calibration of the equipment used.

CategoryItemSpecification / Rationale
Analyte 2-(Hydroxymethyl)-morinidazole Reference StandardHigh purity (e.g., >98%), with a valid Certificate of Analysis (CoA). The CoA provides critical data on purity, storage, and expiration.
Solvents Dimethyl Sulfoxide (DMSO)Anhydrous, HPLC or LC-MS grade. For primary stock.
Methanol (MeOH)HPLC or LC-MS grade. For intermediate and working solutions.
Acetonitrile (ACN)HPLC or LC-MS grade. Alternative to MeOH for working solutions.
Glassware Volumetric Flasks (e.g., 1 mL, 5 mL, 10 mL)Class A borosilicate glass. Essential for accurate final volume.
MicropipettesCalibrated, with a precision of <1% RSD. For accurate liquid transfers.
Equipment Analytical Balance4- or 5-place (readability of 0.1 mg or 0.01 mg). Must be calibrated and located on a stable, vibration-free surface.
Ultrasonic Bath (Sonicator)To ensure complete and rapid dissolution of the analyte.
Vortex MixerFor thorough homogenization of solutions after dilution.
Consumables Weighing Paper/BoatsAntistatic type to prevent loss of powder.
Pipette TipsLow-retention tips to ensure complete transfer of liquids.
Storage VialsAmber glass or polypropylene cryovials to protect from light and prevent leaching/adsorption.

Protocol 1: Preparation of a Primary Stock Solution (1.0 mg/mL)

This protocol details the creation of a high-concentration, primary stock solution from which all subsequent standards will be derived. The key principles are accurate mass measurement and precise volumetric dilution.[3][6][7]

Step-by-Step Methodology
  • Pre-equilibration: Allow the sealed container of 2-(Hydroxymethyl)-morinidazole reference standard to equilibrate to ambient laboratory temperature for at least 30 minutes before opening.

    • Causality: This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic powder upon opening, which would artificially inflate the weighed mass and lead to a lower-than-intended concentration.

  • Weighing: Accurately weigh approximately 1.0 mg of the reference standard using a calibrated analytical balance. Tare the weighing vessel before adding the powder. Record the exact mass to all significant figures (e.g., 1.04 mg).

    • Causality: The accuracy of the entire calibration curve depends on this initial mass measurement. Using the exact mass in calculations is mandatory for achieving an accurate final concentration.

  • Transfer: Carefully transfer the weighed powder into a 1.0 mL Class A volumetric flask. Tap the weighing vessel gently to ensure the complete transfer of all material.

  • Initial Dissolution: Add approximately 500 µL (0.5 mL) of DMSO to the volumetric flask.

  • Ensuring Complete Solubilization: Cap the flask and vortex for 30 seconds. Place the flask in an ultrasonic bath for 5-10 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain.

    • Causality: Sonication uses high-frequency sound waves to agitate the solvent and break down solute aggregates, ensuring that every molecule is fully dissolved. An incompletely dissolved standard is a major source of analytical error.[5]

  • Dilution to Volume: Once the solute is fully dissolved and the solution has returned to room temperature, carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

    • Causality: Volumetric flasks are calibrated to contain a precise volume at a specific temperature (usually 20°C). Adding solvent to a warm solution will result in a lower concentration once it cools and contracts.

  • Homogenization: Cap the flask securely and invert it slowly 15-20 times to ensure the solution is homogeneous.

    • Causality: Simple swirling is insufficient. Inversion is required to mix the denser solution at the bottom with the lighter solvent added at the top.

  • Calculation of Actual Concentration: Calculate the precise concentration using the actual mass weighed.

    • Formula: Actual Concentration (mg/mL) = Mass of Standard (mg) / Volume of Flask (mL)

    • Example: 1.04 mg / 1.00 mL = 1.04 mg/mL

  • Labeling and Storage: Transfer the solution to a clearly labeled, light-protected vial. The label must include the compound name, concentration, solvent, preparation date, and preparer's initials. Store at ≤ -20°C.

G cluster_prep Protocol 1: Primary Stock Preparation Workflow start Start: Equilibrate Reference Standard weigh 1. Accurately Weigh ~1.0 mg of Analyte start->weigh transfer 2. Transfer Powder to 1.0 mL Volumetric Flask weigh->transfer add_solvent 3. Add ~0.5 mL DMSO transfer->add_solvent dissolve 4. Vortex & Sonicate (5-10 min) add_solvent->dissolve inspect 5. Visually Inspect for Complete Dissolution dissolve->inspect dilute 6. Dilute to Final Volume with DMSO inspect->dilute Yes re_dissolve Repeat Sonication inspect->re_dissolve No homogenize 7. Cap and Invert 15-20 times dilute->homogenize calculate 8. Calculate Exact Concentration homogenize->calculate store 9. Transfer, Label, and Store (≤ -20°C) calculate->store re_dissolve->inspect

Caption: Workflow for preparing a 1.0 mg/mL primary stock solution.

Protocol 2: Preparation of Working Standard Solutions

Working solutions are prepared by serially diluting the primary stock solution. This series is then used to construct a calibration curve for instrument quantification.[8]

Step-by-Step Methodology
  • Thaw Primary Stock: Remove the primary stock solution from the freezer and allow it to thaw completely and equilibrate to room temperature. Vortex gently for 10-15 seconds before use.

  • Select Diluent: Choose a diluent compatible with your analytical method's mobile phase, typically Methanol or Acetonitrile.

  • Perform Serial Dilutions: Prepare a series of standards by diluting the higher concentration standard into a clean volumetric flask. Use calibrated micropipettes for all transfers.

Example Serial Dilution Scheme (for a 1-1000 ng/mL Calibration Curve):

Standard IDStarting SolutionVol. to TransferFinal Volume (Flask)DiluentFinal Concentration
WS-1 Primary Stock (1.04 mg/mL)10 µL10 mLMethanol1040 ng/mL
WS-2 WS-1 (1040 ng/mL)1 mL10 mLMethanol104 ng/mL
WS-3 WS-2 (104 ng/mL)1 mL10 mLMethanol10.4 ng/mL
WS-4 WS-3 (10.4 ng/mL)1 mL10 mLMethanol1.04 ng/mL

For each step, add the specified volume of the starting solution to the final volume flask, dilute to the mark with the diluent, cap, and vortex thoroughly to homogenize.

G cluster_dilution Protocol 2: Serial Dilution Workflow stock Primary Stock (e.g., 1.04 mg/mL) in DMSO ws1 Working Standard 1 (e.g., 1040 ng/mL) in MeOH stock->ws1 Dilute 1:1000 ws2 Working Standard 2 (e.g., 104 ng/mL) in MeOH ws1->ws2 Dilute 1:10 cal_curve Inject for Calibration Curve ws1->cal_curve ws3 Working Standard 3 (e.g., 10.4 ng/mL) in MeOH ws2->ws3 Dilute 1:10 ws2->cal_curve ws4 Working Standard 4 (e.g., 1.04 ng/mL) in MeOH ws3->ws4 Dilute 1:10 ws3->cal_curve ws4->cal_curve

Caption: Serial dilution scheme to generate working standards.

Solution Stability and Storage: Ensuring Continued Accuracy

The stability of standard solutions is a critical parameter that defines their usable lifetime.[9]

  • Primary Stock Solution (in DMSO): Based on data for the parent compound morinidazole, the primary stock of 2-(Hydroxymethyl)-morinidazole should be stored at -20°C or -80°C in tightly sealed, light-protected vials.[4] A conservative initial stability period would be 6 months at -20°C or 1 year at -80°C , pending experimental verification.

  • Working Solutions (in MeOH/ACN): Working solutions are generally less stable. It is best practice to prepare them fresh daily from the primary stock solution. If storage is necessary, they should be kept at 2-8°C for no longer than one week.

  • Stability Considerations: Some related nitroimidazole compounds exhibit pH-dependent instability, with rapid degradation at neutral or basic pH.[10] While the primary stock in anhydrous DMSO is generally stable, it is advisable to use solvents with a slightly acidic character (e.g., containing 0.1% formic acid) for working solutions if stability issues are observed, especially for long-term autosampler use.

Verification of Stability: Stability should be formally assessed by comparing the response of an aged solution against a freshly prepared standard. A deviation of >5-10% typically indicates degradation.[9]

Safety Precautions

  • Handle the 2-(Hydroxymethyl)-morinidazole powder in a fume hood or ventilated enclosure to avoid inhalation.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMSO can facilitate the absorption of chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for the analyte and all solvents before use.

References

  • McClelland, R. A., Fuller, J. R., Seaman, N. E., Rauth, A. M., & Battistella, R. (1984). 2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles. Biochemical Pharmacology, 33(2), 303–309. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146014912, 2-(Hydroxymethyl)-morinidazole. Retrieved February 5, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 2-(HYDROXYMETHYL)-MORINIDAZOLE. Retrieved February 5, 2026, from [Link]

  • ChemBK. (n.d.). Metronidazole-OH,1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, Hydroxymetronidazole, MNZOH - Physico-chemical Properties. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 18). 2.5: Preparing Solutions. Retrieved February 5, 2026, from [Link]

  • ICH. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved February 5, 2026, from [Link]

  • Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Retrieved February 5, 2026, from [Link]

  • European Bioanalysis Forum. (2023, November 14). C5 - Stock and working solutions stability. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

improving peak separation between Morinidazole and 2-(Hydroxymethyl)-morinidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Morinidazole & Metabolite Separation

Topic: Optimization of Chromatographic Peak Separation (


)
Target Analytes:  Morinidazole (Parent) vs. 2-(Hydroxymethyl)-morinidazole (Metabolite)
Ticket ID:  #MZ-SEP-001

Executive Summary: The Separation Challenge

Welcome to the Separation Science Support Center. You are likely experiencing co-elution or poor resolution (


) because 2-(Hydroxymethyl)-morinidazole  is significantly more polar than the parent drug, Morinidazole.

In Reverse Phase Liquid Chromatography (RPLC), the addition of a hydroxyl group (-OH) increases the metabolite's affinity for the aqueous mobile phase, causing it to elute earlier. The challenge lies in retaining this polar metabolite long enough to separate it from the solvent front and the parent peak while maintaining sharp peak shapes.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My metabolite elutes in the void volume (dead time). How do I increase its retention? A: The metabolite is too polar for your current initial gradient.

  • The Fix: Lower your initial organic concentration. If you are starting at 10% Acetonitrile (ACN), drop to 3-5% .

  • The Mechanism: A high-aqueous environment forces the polar analyte to interact with the hydrophobic stationary phase (C18) rather than staying in the mobile phase.

  • Advanced Tip: If retention is still poor on a standard C18, switch to a T3 (High Strength Silica) or Polar-Embedded (e.g., RP-Amide) column. These phases are designed to prevent "phase collapse" in 100% aqueous conditions.

Q2: I have separation, but the peaks are tailing (Asymmetry > 1.2). What is wrong? A: This is likely due to secondary silanol interactions. Morinidazole contains an imidazole ring and a morpholine moiety, both of which are basic.

  • The Fix: Ensure your mobile phase pH is controlled.

    • Low pH (Recommended): Use 0.1% Formic Acid or Phosphate Buffer (pH 3.0). This protonates the basic nitrogens, but if the column has residual silanols (negative charge), you get ionic dragging (tailing).

    • Add Buffer Strength: Increase buffer concentration (e.g., 10 mM Ammonium Acetate) to mask silanol sites.

  • Column Choice: Use an "End-capped" column where free silanols are chemically blocked.

Q3: Can I use Methanol instead of Acetonitrile? A: Yes, and it might improve selectivity (


).
  • Why: Methanol is a protic solvent (hydrogen bond donor), whereas Acetonitrile is aprotic. The 2-hydroxymethyl group on the metabolite can form hydrogen bonds with Methanol, potentially altering its solvation shell and elution order compared to the parent drug.

Part 2: Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for optimizing your separation.

SeparationLogic Start Start: Evaluate Chromatogram CheckRs Check Resolution (Rs) Start->CheckRs GoodRs Rs > 1.5 (Method Valid) CheckRs->GoodRs Separated PoorRs Rs < 1.5 CheckRs->PoorRs Co-elution CheckRet Check Retention Factor (k) PoorRs->CheckRet LowRet k < 2 (Elutes too fast) CheckRet->LowRet GoodRet k > 2 CheckRet->GoodRet Action1 Action: Decrease Initial Organic % (Try 3-5% ACN) LowRet->Action1 Action2 Action: Switch Column Selectivity (C18 -> Phenyl-Hexyl) GoodRet->Action2 Action3 Action: Change Modifier (ACN -> MeOH) GoodRet->Action3 Action1->CheckRs Action2->CheckRs Action3->CheckRs

Caption: Decision tree for troubleshooting resolution issues between Morinidazole and its polar metabolite.

Part 3: Recommended Experimental Protocol

This protocol is synthesized from validated methods for nitroimidazoles (Wang et al., 2011) and optimized for polar metabolite retention.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (End-capped) or Phenyl-HexylPhenyl phases offer

interactions with the imidazole ring, enhancing selectivity.
Dimensions 100 mm x 2.1 mm, 1.7 µm (UPLC) or 3.5 µm (HPLC)Shorter columns with sub-2 µm particles maximize efficiency (

).
Temp 40°CReduces mobile phase viscosity, improving mass transfer.
Flow Rate 0.3 mL/min (UPLC)Optimized for Van Deemter efficiency.
Mobile Phase Composition
  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water (pH ~3.5).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Gradient Program (Linear)

The gradient is designed to hold the aqueous phase initially to trap the hydroxymethyl metabolite.

Time (min)% Mobile Phase BEvent
0.0 - 1.0 5%Isocratic Hold: Retains polar 2-hydroxymethyl metabolite.
1.0 - 6.0 5%

40%
Ramp: Elutes Parent Morinidazole.
6.0 - 7.0 40%

90%
Wash: Cleans column of hydrophobic matrix.
7.0 - 9.0 5%Re-equilibration: Critical for reproducibility.
Detection Settings
  • UV/PDA: 318 nm (Characteristic Nitroimidazole absorbance).

  • MS/MS (ESI+):

    • Morinidazole: m/z 270.1

      
       128.1 (Quantifier).
      
    • Hydroxymethyl-Metabolite: m/z 286.1

      
       [Fragment].
      
    • Note: The metabolite is +16 Da (Oxygen) relative to parent.

Part 4: Mechanism of Separation

Understanding the molecular interaction is key to troubleshooting.

InteractionMechanism Morinidazole Morinidazole (Less Polar) C18 C18 Ligands (Hydrophobic) Morinidazole->C18 Strong Hydrophobic Interaction Result1 Elutes Later Morinidazole->Result1 Metabolite 2-Hydroxymethyl Metabolite (More Polar) Metabolite->C18 Weak Interaction Water Mobile Phase A (Water) Metabolite->Water H-Bonding (-OH Group) Result2 Elutes Earlier Metabolite->Result2

Caption: The Hydroxymethyl group increases water solubility, reducing interaction with the C18 chain and causing earlier elution.

References

  • Wang, T., et al. (2011). Simultaneous determination of morinidazole and its carbonylation metabolite in human plasma by LC–MS/MS: Application to a pharmacokinetic study. Journal of Chromatography B, 879(20), 1827-1832.

  • Du, J., et al. (2014).[1] Simultaneous Determination of Ornidazole and Its Main Metabolites in Human Plasma by LC-MS/MS.[1][2][3] Bioanalysis, 6(18), 2343-2356.[1]

  • Cui, Y., et al. (2022). Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial. Chinese Medical Journal, 135(15), 1815-1822.

Sources

Technical Support Center: Resolving Matrix Effects in LC-MS Analysis of Morinidazole Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Morinidazole and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of liquid chromatography-mass spectrometry (LC-MS) analysis, with a specific focus on identifying and mitigating matrix effects. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the principles behind them.

Frequently Asked Questions (FAQs)

General Understanding of Matrix Effects

Q1: What is a "matrix effect" in the context of LC-MS analysis of Morinidazole metabolites?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the analysis of Morinidazole and its metabolites from biological samples (e.g., plasma, urine, tissue), these co-eluting substances can either suppress or enhance the analyte's signal at the mass spectrometer's ion source.[1][3][4] This phenomenon can lead to inaccurate and unreliable quantification, compromising the integrity of pharmacokinetic and metabolic studies.[1] The primary culprits are often endogenous components like phospholipids, salts, and metabolites that are not chromatographically resolved from the analytes of interest.[5]

Q2: What are the typical signs that my analysis is suffering from matrix effects?

A2: Several indicators may suggest the presence of matrix effects in your LC-MS data for Morinidazole metabolites:

  • Poor reproducibility: Inconsistent peak areas or area ratios between replicate injections of the same sample.

  • Inaccurate quantification: Results from quality control (QC) samples consistently fall outside the acceptable limits of accuracy and precision (typically ±15%) as defined by regulatory guidelines.[6]

  • Non-linear calibration curves: Difficulty in obtaining a linear response across the desired concentration range when using matrix-matched calibrants.

  • Ion suppression or enhancement: A noticeable decrease or increase in the analyte signal when comparing a standard spiked into a biological extract versus a pure solvent standard.[3]

  • Shifting retention times: In some cases, matrix components can interact with the analyte or the stationary phase, causing unexpected shifts in retention times.[1]

Troubleshooting Guide: Step-by-Step Problem Resolution

This section provides a systematic approach to diagnosing and resolving matrix effects.

Step 1: Diagnosis and Assessment of Matrix Effects

Q3: How can I definitively confirm and quantify the extent of matrix effects in my assay?

A3: The most common and reliable method is the post-extraction spike experiment . This technique allows for the quantitative assessment of matrix effects by comparing the response of an analyte in the presence and absence of the matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank biological matrix sample through the entire sample preparation procedure. In the final step, spike the analyte and IS into the processed blank extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure. This set is used to determine recovery.

  • Analyze all three sets using your established LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery (RE) % = [(Peak Area of Set C) / (Peak Area of Set B)] x 100

A more direct visualization of where matrix effects occur during the chromatographic run can be achieved through a post-column infusion experiment .[7]

PostColumnInfusion cluster_system LC-MS System cluster_infusion Infusion System LC LC Pump & Autosampler Column Analytical Column LC->Column Mobile Phase + Blank Matrix Extract Tee Column->Tee MS Mass Spectrometer Tee->MS Combined Flow SyringePump Syringe Pump Analyte Analyte Solution Analyte->Tee Constant Flow caption Post-column infusion setup.

Caption: Workflow for post-column infusion analysis.

In this setup, a constant flow of a Morinidazole metabolite standard is introduced into the LC eluent stream after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip or rise in the constant baseline signal of the metabolite indicates regions of ion suppression or enhancement, respectively, caused by co-eluting matrix components.

Step 2: Mitigation Strategies

Once matrix effects are confirmed, the following strategies can be employed, often in combination, to minimize their impact.

Q4: My sample preparation is a simple protein precipitation. How can I improve it to reduce matrix effects?

A4: While protein precipitation is fast, it often results in "dirty" extracts containing high levels of phospholipids and other interferences.[8] Consider more selective sample preparation techniques:

  • Liquid-Liquid Extraction (LLE): LLE separates analytes from the aqueous biological matrix into an immiscible organic solvent based on their relative solubility.[9] By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, you can selectively extract Morinidazole and its metabolites while leaving many interfering compounds behind.[9] For instance, adjusting the pH to be two units away from the pKa of your analyte can maximize its extraction into the organic phase.[9]

  • Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can produce very clean extracts.[9] For Morinidazole, which is a nitroimidazole compound, a mixed-mode or polymer-based SPE sorbent could be effective. Method development will be required to optimize the wash and elution steps.

  • Phospholipid Removal Plates/Cartridges: These are specialized products designed to specifically remove phospholipids, a major source of matrix effects in plasma and serum.[5][10] They can be used as a standalone cleanup step or in conjunction with protein precipitation.[11][12]

TechniqueProsConsTypical Applicability for Morinidazole
Protein Precipitation Fast, simple, inexpensiveHigh matrix effects, low selectivityNot recommended for regulated bioanalysis
Liquid-Liquid Extraction Good for removing salts and polar interferencesCan be labor-intensive, requires solvent optimizationEffective, especially for removing phospholipids[9]
Solid-Phase Extraction High selectivity, very clean extracts, can pre-concentrate analyteRequires method development, can be more expensiveExcellent for achieving low limits of quantification
Phospholipid Removal Specifically targets phospholipids, simple workflowMay not remove other types of interferencesHighly recommended for plasma/serum samples[10]

Q5: Can I overcome matrix effects by changing my chromatographic conditions?

A5: Yes, optimizing the chromatography is a powerful strategy. The goal is to chromatographically separate your analytes from the interfering matrix components.[13]

  • Gradient Optimization: A longer, shallower gradient can improve the resolution between your analytes and early-eluting interferences.

  • Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities.

  • Mobile Phase Modifiers: Adding a mobile phase modifier like ammonium formate can sometimes help to create a more homogeneous matrix and reduce the variability of matrix effects.[7] One study on Morinidazole found that using 5mM ammonium formate in the mobile phase led to enhanced signal intensity and reduced matrix effects.[7]

  • Divert Valve: Use a divert valve to send the highly polar, unretained components from the initial part of the run (where salts and many phospholipids elute) to waste instead of into the mass spectrometer.

Q6: What is the role of an internal standard, and can it fully compensate for matrix effects?

A6: An internal standard (IS) is crucial for accurate bioanalysis.[14] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled Morinidazole). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[9][15] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be effectively normalized.[15]

While a SIL-IS is the gold standard, a structural analog can also be used if a SIL-IS is unavailable.[13] However, it is critical that the structural analog has a very similar retention time and ionization behavior to the analyte to provide adequate compensation.[13]

InternalStandardWorkflow Start Start: Receive Biological Sample Spike Spike with Internal Standard (IS) (Known, Constant Concentration) Start->Spike Prepare Sample Preparation (e.g., LLE, SPE) Spike->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Quantify Quantification Analyze->Quantify Calculate Peak Area Ratio (Analyte / IS) Result Final Concentration (Analyte/IS Ratio) Quantify->Result caption Internal standard quantification workflow.

Caption: Internal standard quantification workflow.

Important Note: While an IS can compensate for matrix effects, it cannot eliminate the underlying issue of ion suppression, which may still compromise the sensitivity of the assay.[9] Therefore, combining the use of a SIL-IS with optimized sample preparation and chromatography is the most robust approach.

Advanced Topics & Regulatory Context

Q7: I am analyzing Morinidazole glucuronide metabolites. Are there any specific challenges I should be aware of?

A7: Yes. Morinidazole is known to be metabolized into diastereoisomeric N+-glucuronides (M8-1 and M8-2).[16] When analyzing these conjugated metabolites, be aware of:

  • In-source fragmentation: Glucuronide conjugates can sometimes be unstable in the electrospray ionization (ESI) source and revert to the parent drug. This can lead to an overestimation of the parent drug concentration. This should be evaluated during method development.[17]

  • Chromatographic separation: It is essential to have a chromatographic method that can resolve the different diastereoisomers, as they may have different pharmacokinetic profiles.[16]

  • Extraction efficiency: The polarity of the glucuronide metabolites is significantly different from the parent drug. Your sample preparation method must be optimized to ensure efficient recovery of these more polar compounds.

Q8: What do regulatory agencies like the FDA and EMA require regarding matrix effect evaluation?

A8: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, which include a thorough assessment of matrix effects.[6][17]

According to the FDA's M10 Bioanalytical Method Validation guidance, the matrix effect should be evaluated by analyzing at least three replicates of low and high QCs, each prepared using matrix from at least six different sources (lots).[17] For each source, the accuracy should be within ±15% of the nominal concentration, and the precision (CV%) should not be greater than 15%.[17] This ensures that the method is robust and not susceptible to variability between individual subjects' biological matrices.

References

  • Khodadoust, F., Ghaffari, S., Khodadoust, S., & Ghasempour, A. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analytical Methods, 13(38), 4397-4413. [Link]

  • Selvaraj, C., & Elangovan, M. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Research International, 2014, 1-7. [Link]

  • Kuzma, B. A., & Ma, L. (2019). LC-MS/MS Method for the Quantification of Metronidazole in skin dialysate. ResearchGate. [Link]

  • Lv, W., Liu, Y., Zhang, Y., Li, Y., & Guo, B. (2010). Investigation of the effects of 24 bio-matrices on the LC-MS/MS analysis of morinidazole. Talanta, 80(5), 1731-1738. [Link]

  • Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Saluti, G., & Termopoli, V. (2018). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1025, 1-13. [Link]

  • Stoll, D. R. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]

  • Van den Broek, I., & Sparidans, R. W. (2017). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Li, W., Yuan, B., Yuan, T., Wu, D., & Li, Y. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 7(1), 1113. [Link]

  • Agilent Technologies. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Application Note. [Link]

  • Agilent Technologies. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Webinar Slides. [Link]

  • Chen, Y., Liu, Y., Zhang, Y., Li, Y., & Guo, B. (2012). Metabolism and pharmacokinetics of morinidazole in humans: identification of diastereoisomeric morpholine N+-glucuronides catalyzed by UDP glucuronosyltransferase 1A9. Drug Metabolism and Disposition, 40(11), 2154-2163. [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • D'Arienzo, C. J., Olsen, K., & Botelho, C. (2016). Development and validation of a liquid chromatography tandem mass spectrometry assay for the measurement of faecal metronidazole. Clinical Biochemistry, 49(13-14), 1039-1043. [Link]

  • Rainville, P. D., & Plumb, R. S. (2013). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. [Link]

  • ResearchGate. (n.d.). Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]

  • Annesley, T. M. (2003). An overview of matrix effects in liquid chromatography-mass spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]

  • Portolés, A., Ros, J. R., & Alfaro, V. (2008). Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma. Journal of Chromatography B, 867(1), 125-130. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathways of morinidazole in humans. [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]

  • Taylor & Francis. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. [Link]

  • Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. [Link]

  • Lab Manager. (n.d.). How Sample Prep for Phospholipid Removal Works. [Link]

  • Al-Tannak, N. M., & Al-Badr, A. A. (2024). Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma. Journal of Pharmaceutical and Biomedical Analysis, 241, 115993. [Link]

  • Emery Pharma. (2024). BioAnalysis: Mastering Sample Preparation. Techniques to Elevate Your Bioanalytical Assays #lcms. YouTube. [Link]

  • Kaza, M., & Wozniakiewicz, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]

  • Bergan, T., & Arnold, E. (1980). Liquid chromatographic assay for metronidazole and tinidazole: pharmacokinetic and metabolic studies in human subjects. Antimicrobial Agents and Chemotherapy, 18(4), 577-581. [Link]

  • Ezzeldin, E., & El-Nahhas, T. (2012). New Analytical Method for the Determination of Metronidazole in Human Plasma: Application to Bioequivalence Study. Tropical Journal of Pharmaceutical Research, 11(5), 799-806. [Link]

Sources

Technical Support Center: Enhancing Sensitivity for 2-(Hydroxymethyl)-morinidazole Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to improving the detection limits of 2-(Hydroxymethyl)-morinidazole. As a key metabolite of the third-generation nitroimidazole antibacterial drug, morinidazole, achieving sensitive and accurate quantification of this analyte is crucial for pharmacokinetic studies, residue analysis, and ensuring drug safety and efficacy.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and enhance the sensitivity of their analytical methods.

Our approach is grounded in years of field-proven experience and a commitment to scientific integrity. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. This guide is structured to address issues from fundamental to advanced, covering a range of analytical techniques from liquid chromatography-tandem mass spectrometry (LC-MS/MS) to innovative electrochemical and spectroscopic methods.

Part 1: Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues that can compromise the sensitivity of your 2-(Hydroxymethyl)-morinidazole assays.

Troubleshooting Poor Sensitivity in LC-MS/MS Analysis

LC-MS/MS is a powerful technique for quantifying drug metabolites, but achieving low detection limits requires careful optimization.

Question: I am observing a weak signal or no signal at all for 2-(Hydroxymethyl)-morinidazole at low concentrations. What are the likely causes and how can I troubleshoot this?

Answer:

A weak or absent signal at low concentrations in LC-MS/MS analysis can stem from several factors, ranging from sample preparation to instrument settings. Here’s a systematic approach to troubleshooting:

A. Sample Preparation and Matrix Effects:

  • Inefficient Extraction: 2-(Hydroxymethyl)-morinidazole, being a hydroxylated metabolite, is more polar than its parent drug. Your extraction method must be optimized for polar compounds.

    • Recommendation: If using liquid-liquid extraction (LLE), ensure the solvent polarity is appropriate. For complex matrices like plasma, consider solid-phase extraction (SPE) with a cartridge that has mixed-mode (e.g., cation exchange and reversed-phase) capabilities for better cleanup and enrichment.[2] A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can also be effective for removing matrix interferences.[3]

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., salts, phospholipids from plasma) can suppress the ionization of your target analyte in the mass spectrometer's source.[4]

    • Troubleshooting:

      • Assess Matrix Effects: Perform a post-extraction spike experiment. Compare the signal of the analyte spiked into a blank extracted matrix with the signal of the analyte in a neat solution. A significant decrease in signal in the matrix indicates ion suppression.

      • Mitigation Strategies:

        • Improve Chromatographic Separation: Modify your gradient to better separate the analyte from interfering matrix components.

        • Enhance Sample Cleanup: Utilize more effective SPE cartridges or employ techniques like phospholipid removal plates.

        • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 2-(Hydroxymethyl)-morinidazole will co-elute and experience similar matrix effects, allowing for more accurate quantification.

        • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but be mindful that this also dilutes your analyte.

B. Mass Spectrometry Parameters:

  • Suboptimal Ionization: The electrospray ionization (ESI) source parameters may not be optimized for 2-(Hydroxymethyl)-morinidazole.

    • Recommendation: Perform a thorough tuning of the ESI source parameters, including nebulizer gas pressure, drying gas flow and temperature, and capillary voltage. Given the presence of a morpholine group, positive ionization mode is generally suitable.

  • Incorrect MRM Transitions: The selected precursor and product ion masses for Multiple Reaction Monitoring (MRM) might not be the most intense or specific.

    • Recommendation: Infuse a standard solution of 2-(Hydroxymethyl)-morinidazole directly into the mass spectrometer to identify the most abundant precursor ion and its most intense, specific product ions. Optimize the collision energy for each transition to maximize signal intensity.

C. Chromatographic Conditions:

  • Poor Peak Shape: Tailing or broad peaks will result in a lower signal-to-noise ratio and thus poorer sensitivity.

    • Recommendation:

      • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte's pKa to maintain a consistent ionization state and good peak shape. The addition of a small amount of formic acid or acetic acid often improves peak shape in positive ion mode.[3]

      • Column Choice: Use a high-efficiency column (e.g., sub-2 µm particle size) to achieve sharp peaks. A C18 column is a common starting point, but for polar metabolites, a column with a more polar stationary phase (e.g., a polar-embedded or HILIC column) might be beneficial.

Enhancing the Sensitivity of Electrochemical Sensors

Electrochemical sensors offer a promising alternative for rapid and cost-effective detection of nitroaromatic compounds like 2-(Hydroxymethyl)-morinidazole, based on the electrochemical reduction of the nitro group.[5]

Question: My custom-built electrochemical sensor for 2-(Hydroxymethyl)-morinidazole has a high detection limit. How can I improve its sensitivity?

Answer:

Improving the sensitivity of an electrochemical sensor involves enhancing the electrocatalytic activity of the electrode surface and increasing the signal-to-noise ratio. Here are key strategies:

A. Electrode Surface Modification:

  • Increase Surface Area: A larger electroactive surface area allows for more analyte to interact with the electrode, leading to a stronger signal.

    • Recommendation: Modify the electrode surface with nanomaterials that have a high surface-area-to-volume ratio, such as graphene, reduced graphene oxide (rGO), or carbon nanotubes (CNTs).[6][7]

  • Enhance Electrocatalytic Activity: The reduction of the nitro group can be catalyzed by certain materials, lowering the overpotential and increasing the peak current.

    • Recommendation: Incorporate metal nanoparticles (e.g., gold, platinum, copper) or metal oxide nanoparticles (e.g., Fe₂O₃, ZnO) into the electrode modification.[5][6] These materials can facilitate electron transfer and have a catalytic effect on the reduction of nitroaromatic compounds.

  • Improve Analyte Accumulation: Pre-concentrating the analyte at the electrode surface before measurement can significantly boost the signal.

    • Recommendation: Functionalize the electrode with materials that have an affinity for 2-(Hydroxymethyl)-morinidazole. This can be achieved through the use of molecularly imprinted polymers (MIPs) or by modifying the surface with specific functional groups that can interact with the analyte.[8]

B. Electrochemical Technique Optimization:

  • Choice of Technique: While cyclic voltammetry (CV) is excellent for characterizing the electrochemical behavior, more sensitive techniques are available for quantification.

    • Recommendation: Use pulse voltammetric techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV). These methods are designed to minimize the contribution of background (capacitive) current, thereby enhancing the signal-to-noise ratio for the faradaic current from the analyte's redox reaction.[6]

  • Optimization of Parameters: The parameters of the chosen technique need to be optimized.

    • Recommendation: For DPV/SWV, optimize the pulse amplitude, pulse width, and frequency to maximize the peak current and improve the peak shape.

C. Experimental Conditions:

  • pH of the Supporting Electrolyte: The reduction of the nitro group is a proton-dependent process, so the pH of the supporting electrolyte will significantly affect the peak potential and current.

    • Recommendation: Systematically investigate the effect of pH on the electrochemical response of 2-(Hydroxymethyl)-morinidazole to find the optimal pH that yields the highest and most well-defined peak.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a realistic lower limit of quantification (LLOQ) I can expect to achieve for 2-(Hydroxymethyl)-morinidazole in human plasma using LC-MS/MS?

A1: With a well-optimized LC-MS/MS method, including efficient sample preparation and a modern triple quadrupole mass spectrometer, achieving an LLOQ in the low ng/mL range (e.g., 1-5 ng/mL) is a realistic target for morinidazole and its metabolites in human plasma.[1] Some highly sensitive methods for similar nitroimidazoles have reported LLOQs below 1 ng/mL.[9]

Q2: Are there any spectroscopic methods that can be used for the detection of 2-(Hydroxymethyl)-morinidazole?

A2: Yes, while LC-MS/MS is the gold standard for quantification in complex matrices, spectroscopic methods can be employed, particularly for screening or in simpler matrices.

  • UV-Vis Spectrophotometry: Nitroimidazoles have a characteristic UV absorbance. Difference spectrophotometry, which measures the change in absorbance with a change in pH, can enhance selectivity.[10] However, this method generally has lower sensitivity compared to chromatographic techniques.

  • Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide a unique "fingerprint" spectrum of the analyte and has the potential for very high sensitivity, down to the single-molecule level.[11] This technique involves adsorbing the analyte onto a nanostructured metal surface (typically gold or silver) to enhance the Raman signal.

Q3: How can I ensure the trustworthiness and regulatory compliance of my analytical method?

A3: Method validation is essential. Your method should be validated according to the guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[12][13][14] A full validation for a bioanalytical method should include assessments of:

  • Selectivity and specificity

  • Matrix effect

  • Calibration curve and linearity

  • Accuracy and precision

  • Lower Limit of Quantification (LLOQ)

  • Stability (freeze-thaw, short-term, long-term, and stock solution)

  • Dilution integrity

  • Carry-over

Q4: Can aptamer-based sensors be used for the detection of small molecules like 2-(Hydroxymethyl)-morinidazole?

A4: Aptamer-based sensors, or "aptasensors," are a promising area of research for small molecule detection.[15] Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity.[16] An aptasensor for 2-(Hydroxymethyl)-morinidazole would require the in vitro selection of an aptamer that specifically binds to it. Once developed, this aptamer could be integrated into various sensor platforms, including electrochemical and optical sensors, to provide a highly selective detection method.[17]

Part 3: Experimental Protocols and Data

Protocol: High-Sensitivity LC-MS/MS Method for 2-(Hydroxymethyl)-morinidazole in Plasma

This protocol provides a starting point for developing a sensitive and robust LC-MS/MS method.

1. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of plasma, add an internal standard (ideally, a stable isotope-labeled version of the analyte).
  • Precondition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • Load the plasma sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters:

ParameterRecommended Setting
LC System UPLC/UHPLC system
Column C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode ESI Positive
MRM Transitions To be determined by direct infusion of a standard. For morinidazole (parent), a transition of m/z 271→144 has been reported.[1]
Source Temp. 150°C
Desolvation Temp. 500°C

3. Method Validation Summary (Example Data):

Validation ParameterAcceptance Criteria (ICH M10)[12]Example Result
Linearity (r²) ≥ 0.990.998
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)3.1% to 9.8%
LLOQ S/N > 5, with acceptable accuracy & precision1.0 ng/mL
Recovery Consistent and reproducible> 85%
Protocol: Fabrication of a Graphene-Modified Electrochemical Sensor

This protocol describes the fabrication of a sensitive electrode for the detection of 2-(Hydroxymethyl)-morinidazole.

1. Electrode Preparation:

  • Polish a glassy carbon electrode (GCE) with 0.3 and 0.05 µm alumina slurry, followed by sonication in ethanol and deionized water.
  • Dry the electrode under a nitrogen stream.

2. Graphene Oxide (GO) Dispersion:

  • Prepare a 1 mg/mL dispersion of GO in deionized water by sonication for 1 hour.

3. Electrode Modification:

  • Drop-cast 5 µL of the GO dispersion onto the polished GCE surface.
  • Allow the solvent to evaporate at room temperature.
  • Electrochemically reduce the GO to reduced graphene oxide (rGO) by applying a constant potential (e.g., -1.2 V) in a phosphate buffer solution (pH 7.0) for a set time (e.g., 300 seconds).

4. Electrochemical Detection:

  • Use the rGO/GCE as the working electrode in a three-electrode cell with a Pt wire counter electrode and an Ag/AgCl reference electrode.
  • The supporting electrolyte should be a phosphate buffer solution (pH optimized for the analyte).
  • Perform detection using square-wave voltammetry (SWV) with an accumulation step (e.g., open circuit for 120 seconds) to pre-concentrate the analyte on the electrode surface.

Part 4: Visualizations

Workflow for LC-MS/MS Troubleshooting

LCMSMS_Troubleshooting cluster_SamplePrep Sample Preparation cluster_MSParams MS Parameters cluster_LCCond LC Conditions Start Weak or No Signal SamplePrep Check Sample Preparation Start->SamplePrep MS_Params Check MS Parameters Start->MS_Params LC_Cond Check LC Conditions Start->LC_Cond Extraction Inefficient Extraction? - Optimize solvent polarity - Consider SPE SamplePrep->Extraction MatrixEffect Matrix Effects? - Post-extraction spike - Improve cleanup - Use SIL-IS SamplePrep->MatrixEffect Ionization Suboptimal Ionization? - Tune ESI source MS_Params->Ionization MRM Incorrect MRM Transitions? - Infuse standard - Optimize collision energy MS_Params->MRM PeakShape Poor Peak Shape? - Adjust mobile phase pH - Use high-efficiency column LC_Cond->PeakShape Solution Improved Sensitivity Extraction->Solution MatrixEffect->Solution Ionization->Solution MRM->Solution PeakShape->Solution

Caption: A logical workflow for troubleshooting poor sensitivity in LC-MS/MS analysis.

Mechanism of Electrochemical Sensor Enhancement

Electrochemical_Sensor_Enhancement cluster_BareElectrode Bare Electrode cluster_ModifiedElectrode Modified Electrode Bare Bare GCE Analyte 2-(Hydroxymethyl)- morinidazole Modified rGO/Nanoparticle Modified GCE Bare->Modified Surface Modification Signal_Low Low Signal Analyte2 2-(Hydroxymethyl)- morinidazole Modified->Analyte2 Enhanced Adsorption & Electrocatalysis Signal_High High Signal

Caption: Enhancement of electrochemical signal via surface modification.

References

  • Electrochemical sensor based on α-Fe2O3/rGO core-enhanced carbon interfaces for ultra-sensitive metronidazole detection. (2025). NIH. [Link]

  • Electrochemical Sensors for Antibiotic Susceptibility Testing: Strategies and Applications. (2022). PMC. [Link]

  • Isolation, Synthesis, and Identification of Process‐Related Impurities From Morinidazole. (n.d.). ResearchGate. [Link]

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  • Recent advances in electrochemical sensors for antibiotics and their applications. (n.d.). ResearchGate. [Link]

  • Analysis of metronidazole and ronidazole in milk using the SCIEX Triple Quad™ 3500 LC-MS/MS System. (n.d.). SCIEX. [Link]

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  • Electrochemical Sensors for Antibiotic Detection: A Focused Review with a Brief Overview of Commercial Technologies. (2023). MDPI. [Link]

  • Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review. (2025). PMC. [Link]

  • Aptasensors for Small Molecule Detection. (2012). Zeitschrift für Naturforschung B. [Link]

  • Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2018). NIH. [Link]

  • Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. (2020). PMC. [Link]

  • Simultaneous determination of 14 nitroimidazoles using thin-layer chromatography combined with surface-enhanced Raman spectroscopy (TLC-SERS). (2025). ResearchGate. [Link]

  • Biomimetic sensor based on copper-poly(cysteine) film for the determination of metronidazole. (2017). ResearchGate. [Link]

  • Nanomaterial-Based Electrochemical Sensors for the Detection of Pharmaceutical Drugs. (2024). MDPI. [Link]

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  • A novel electrochemical sensor for the detection of metronidazole residues in food samples. (2024). PubMed. [Link]

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  • Recent Trends in Nanomaterial Based Electrochemical Sensors for Drug Detection: Considering Green Assessment. (2022). PubMed. [Link]

  • MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk. (n.d.). ResearchGate. [Link]

  • Promising Electrode Surfaces, Modified with Nanoparticles, in the Sensitive and Selective Electroanalytical Determination of Antibiotics: A Review. (2023). MDPI. [Link]

  • Nanomaterial-Based Electrochemical Sensors for the Detection of Pharmaceutical Drugs. (2024). MDPI. [Link]

  • Confirmation of Nitroimidazoles by ESI – LC/MS. (2005). USDA. [Link]

  • Enhanced electrochemical sensing of nitroaromatic compounds based on hydroxyl modified carbon submicroparticles. (2022). ResearchGate. [Link]

  • Detection of metronidazole and ronidazole from environmental Samples by surface enhanced Raman spectroscopy. (2019). ResearchGate. [Link]

  • A New Approach to the Spectrophotometric Determination of Metronidazole and Tinidazole Using P-Dimethylaminobenzaldehyde. (2009). PubMed. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). EMA. [Link]

  • DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. (n.d.). BVL. [Link]

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  • Electrochemical Determination of Metronidazole in Tablet Samples Using Carbon Paste Electrode. (2015). PMC. [Link]

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  • A highly sensitive metronidazole sensor based on a Pt nanospheres/polyfurfural film modified electrode. (2017). RSC Publishing. [Link]

  • Microscale, Electrochemical, Aptamer-Based Sensors for Enhanced Small-Molecule Detection at Millisecond Time Scales. (2020). ACS Publications. [Link]

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Sources

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation for 2-(Hydroxymethyl)-morinidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth technical comparison of bioanalytical methods for the validation of 2-(Hydroxymethyl)-morinidazole, a key metabolite of the antimicrobial agent morinidazole. By examining the intricacies of method development and validation, this document serves as a practical resource for selecting and implementing the most suitable analytical strategy.

The imperative for sensitive and selective bioanalytical methods is underscored by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which have established comprehensive guidelines for method validation.[1][2] These guidelines ensure the reliability and reproducibility of data that form the basis of critical decisions in the drug development pipeline.[3]

This guide will dissect and compare two prominent analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The comparison will be grounded in experimental data and established validation parameters, offering a clear perspective on the strengths and limitations of each approach.

The Primacy of UPLC-MS/MS in Modern Bioanalysis

UPLC-MS/MS has emerged as the gold standard for the quantitative analysis of small molecules in complex biological matrices, prized for its superior sensitivity, selectivity, and speed.[4] The validation of a UPLC-MS/MS method for a compound structurally analogous to 2-(Hydroxymethyl)-morinidazole, 2-hydroxymetronidazole, provides a strong framework for our primary method.[5]

Experimental Protocol: A Validated UPLC-MS/MS Method

This protocol is adapted from established methods for similar nitroimidazole metabolites and serves as a robust starting point for the validation of 2-(Hydroxymethyl)-morinidazole analysis.[5][6]

1. Sample Preparation: The Critical First Step

The choice of sample preparation technique is pivotal in minimizing matrix effects and ensuring accurate quantification. A comparative evaluation of protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) reveals distinct advantages and disadvantages.[7][8] While PPT is rapid and straightforward, it may offer the least effective removal of interfering phospholipids.[8] LLE provides a cleaner extract but can be more labor-intensive. SPE, particularly with advanced sorbents, can yield the cleanest samples, though it often requires more extensive method development.[9] For high-throughput applications, hydrophilic-lipophilic balanced (HLB) SPE is often the preferred method due to its efficiency in removing a broad range of interferences.[5]

  • Step 1: Sample Pre-treatment: To a 100 µL aliquot of human plasma, add a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • Step 2: Extraction: Employ a 96-well µ-elution HLB solid-phase extraction plate. Condition the plate with methanol followed by water. Load the plasma sample, wash with a weak organic solvent to remove polar interferences, and elute the analyte and IS with a stronger organic solvent like methanol or acetonitrile.

  • Step 3: Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solution.

2. Chromatographic Separation

  • Chromatographic System: Waters Acquity UPLC or equivalent.

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).[5]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[5]

  • Flow Rate: 0.25 mL/min.[5]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: For 2-(Hydroxymethyl)-morinidazole, the precursor ion would be determined by infusion, and collision-induced dissociation would be optimized to identify a stable and abundant product ion for quantification. A secondary product ion would be monitored for confirmation.

Performance Characteristics of the UPLC-MS/MS Method

The following table summarizes the expected performance characteristics based on validated methods for structurally similar nitroimidazole metabolites.[5][10]

Validation ParameterExpected PerformanceRationale and Justification
Linearity 0.1 - 300 µM (or equivalent ng/mL range) with r² > 0.99A wide dynamic range is crucial for capturing the full pharmacokinetic profile of the metabolite.
Lower Limit of Quantification (LLOQ) ≤ 1 ng/mLHigh sensitivity is necessary to accurately determine concentrations at the tail end of the elimination phase.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)Ensures the closeness of the measured value to the true value, a critical requirement by regulatory agencies.[11]
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Demonstrates the reproducibility of the method over time and within a single analytical run.[11]
Recovery > 75%Indicates the efficiency of the extraction process from the biological matrix.
Matrix Effect Within 85-115%Assesses the impact of co-eluting endogenous components on the ionization of the analyte.
Stability Stable under relevant storage and processing conditionsEnsures that the concentration of the analyte does not change from the time of sample collection to analysis.

A Comparative Alternative: HPLC-UV

While UPLC-MS/MS is the preferred method for its sensitivity and selectivity, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection remains a viable and cost-effective alternative, particularly when high sensitivity is not a prerequisite. A simple, rapid, and sensitive reversed-phase HPLC method has been successfully developed and validated for the quantitative determination of metronidazole in human plasma, providing a basis for comparison.[12]

Experimental Protocol: A Validated HPLC-UV Method

1. Sample Preparation

  • Step 1: Protein Precipitation: To a 100 µL plasma sample, add 200 µL of methanol to precipitate proteins.

  • Step 2: Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Step 3: Evaporation and Reconstitution: Transfer the supernatant, evaporate to dryness, and reconstitute in the mobile phase.

2. Chromatographic Separation

  • Chromatographic System: Standard HPLC system with a UV detector.

  • Column: C18 RP column (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Isocratic elution with 0.01M potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile (83:17, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 320 nm, based on the UV absorbance of similar nitroimidazole compounds.

Performance Comparison: UPLC-MS/MS vs. HPLC-UV

The following table provides a direct comparison of the two methodologies, highlighting their respective strengths and weaknesses in the context of bioanalytical validation for 2-(Hydroxymethyl)-morinidazole.

FeatureUPLC-MS/MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (risk of interference from co-eluting compounds with similar UV absorbance)
Sensitivity (LLOQ) Very Low (sub-ng/mL)[13]Higher (typically in the high ng/mL to µg/mL range)[13]
Speed High (fast run times due to UPLC)Moderate (longer run times with conventional HPLC)
Cost (Instrument & Consumables) HighLow
Method Development Complexity HighModerate
Robustness Generally high, but susceptible to matrix effectsHigh, less prone to ion suppression/enhancement

Visualizing the Workflow

To further elucidate the methodological approach, the following diagrams, generated using Graphviz, illustrate the key stages of the bioanalytical method validation workflow.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Solid-Phase Extraction (SPE) IS->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation Recon->UPLC MSMS MS/MS Detection UPLC->MSMS Data Data Acquisition MSMS->Data Linearity Linearity & Range Data->Linearity Accuracy Accuracy & Precision Data->Accuracy Stability Stability Data->Stability Selectivity Selectivity & Matrix Effect Data->Selectivity

Caption: UPLC-MS/MS Bioanalytical Workflow

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_validation_hplc Method Validation Plasma_H Plasma Sample PPT Protein Precipitation Plasma_H->PPT Centrifuge Centrifugation PPT->Centrifuge Evap_H Evaporation Centrifuge->Evap_H Recon_H Reconstitution Evap_H->Recon_H HPLC HPLC Separation Recon_H->HPLC UV UV Detection HPLC->UV Data_H Data Acquisition UV->Data_H Linearity_H Linearity & Range Data_H->Linearity_H Accuracy_H Accuracy & Precision Data_H->Accuracy_H Selectivity_H Selectivity Data_H->Selectivity_H

Caption: HPLC-UV Bioanalytical Workflow

Conclusion and Recommendations

The choice between UPLC-MS/MS and HPLC-UV for the bioanalytical method validation of 2-(Hydroxymethyl)-morinidazole is contingent upon the specific requirements of the study.

For regulated pharmacokinetic and toxicokinetic studies that demand high sensitivity to characterize the complete concentration-time profile of the metabolite, UPLC-MS/MS is unequivocally the superior choice. Its selectivity minimizes the risk of interferences from endogenous matrix components, thereby providing more reliable and accurate data.

Conversely, for applications where lower sensitivity is acceptable, such as in certain in vitro metabolism studies or for formulations with high expected concentrations, HPLC-UV presents a cost-effective and robust alternative. The simplicity of the instrumentation and method development can be advantageous in resource-limited settings.

Ultimately, the decision rests on a thorough evaluation of the study's objectives, the required level of sensitivity and selectivity, and the available resources. By leveraging the detailed protocols and comparative data presented in this guide, researchers can confidently select and validate a bioanalytical method that is fit-for-purpose and compliant with regulatory expectations.

References

  • Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

  • P 182 determination of Metronidazole, dimetridazole, ronidazole and their metabolites in Bovine Muscle By Liquid Chromatography - Tandem Mass Spectrometry. (n.d.). CABI Digital Library. Retrieved January 2, 2024, from [Link]

  • Rapid Determination of Metronidazole and 2-Hydroxymetronidazole in Murine Blood Plasma. (2021). PubMed. Retrieved January 2, 2024, from [Link]

  • Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. (2019). Agilent. Retrieved January 2, 2024, from [Link]

  • Experimental Design Assisted HPLC/UV and LC-MS/MS for Simultaneous Determination of Selected Veterinary Antibiotics in Broiler Chicken. (2022). MDPI. Retrieved January 2, 2024, from [Link]

  • LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. (2022). ScienceOpen. Retrieved January 2, 2024, from [Link]

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  • Development of an UPLC-MS/MS Method for Quantitative Analysis of Clotrimazole in Human Plasma Samples. (n.d.). MDPI. Retrieved January 2, 2024, from [Link]

  • Development of an UPLC-MS/MS Method for Quantitative Analysis of Clotrimazole in Human Plasma Samples. (n.d.). Semantic Scholar. Retrieved January 2, 2024, from [Link]

  • Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation. (2021). PubMed Central. Retrieved January 2, 2024, from [Link]

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025). PubMed Central. Retrieved January 2, 2024, from [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. (n.d.). ACTA Pharmaceutica Sciencia. Retrieved January 2, 2024, from [Link]

  • Simultaneous Determination of Ornidazole and Its Main Metabolites in Human Plasma by LC-MS/MS: Application to a Pharmacokinetic Study. (n.d.). PubMed. Retrieved January 2, 2024, from [Link]

  • Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry. (n.d.). PubMed. Retrieved January 2, 2024, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. Retrieved January 2, 2024, from [Link]

  • Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. (n.d.). PubMed Central. Retrieved January 2, 2024, from [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

  • An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. (2024). International Journal of Trend in Scientific Research and Development. Retrieved January 2, 2024, from [Link]

  • Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. (2023). bioRxiv. Retrieved January 2, 2024, from [Link]

  • Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. (n.d.). PubMed Central. Retrieved January 2, 2024, from [Link]

  • Bioanalytical method validation: An updated review. (n.d.). PubMed Central. Retrieved January 2, 2024, from [Link]

  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved January 2, 2024, from [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of Morinidazole and its Metabolite, 2-(Hydroxymethyl)-morinidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial agents, particularly those targeting anaerobic bacteria, a comprehensive understanding of a drug's in vivo activity extends beyond the parent compound to its metabolic derivatives. This guide provides a detailed comparison of the antimicrobial efficacy of Morinidazole, a potent 5-nitroimidazole antibiotic, and its metabolite, 2-(Hydroxymethyl)-morinidazole. While extensive data is available for the parent drug, this guide also explores the potential antimicrobial contribution of its hydroxylated metabolite, drawing parallels with the well-documented activity of the analogous metabolite of metronidazole.

Introduction to Morinidazole and its Metabolism

Morinidazole is a third-generation 5-nitroimidazole antibiotic with a broad spectrum of activity against anaerobic bacteria.[1] It is a crucial therapeutic option for various infections, including pelvic inflammatory disease, appendicitis, and other intra-abdominal infections.[1] The efficacy of nitroimidazoles is intrinsically linked to their metabolic activation within anaerobic microorganisms. This process involves the reduction of the nitro group, leading to the formation of cytotoxic intermediates that induce DNA damage and ultimately result in bacterial cell death.

Morinidazole undergoes extensive metabolism in the human body, primarily through N+-glucuronidation and sulfation.[2] One of the identified metabolites is 2-(Hydroxymethyl)-morinidazole, also known as morinidazole metabolite M4-2. Understanding the antimicrobial potential of such metabolites is critical, as they can contribute to the overall therapeutic effect and influence dosing regimens.

In Vitro Antimicrobial Efficacy of Morinidazole

Morinidazole has consistently demonstrated potent in vitro activity against a wide range of clinically relevant anaerobic bacteria. Its efficacy is typically superior to or comparable with that of other nitroimidazoles like metronidazole and ornidazole.[1] The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial activity, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Morinidazole against Common Anaerobic Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Bacteroides fragilis0.25 - 2.0
Bacteroides thetaiotaomicron0.5 - 4.0
Prevotella spp.≤0.06 - 2.0
Porphyromonas spp.≤0.06 - 1.0
Fusobacterium spp.≤0.06 - 1.0
Clostridium difficile0.125 - 1.0
Clostridium perfringens0.125 - 4.0
Peptostreptococcus spp.0.125 - 2.0

Data compiled from multiple sources. Specific MIC values can vary depending on the strain and testing methodology.

The consistently low MIC values underscore the potent intrinsic activity of Morinidazole against a broad spectrum of anaerobic pathogens.

The Antimicrobial Potential of 2-(Hydroxymethyl)-morinidazole: An Evidence-Based Postulation

Direct experimental data detailing the antimicrobial efficacy of 2-(Hydroxymethyl)-morinidazole is not extensively available in the public domain. However, valuable insights can be gleaned from the well-characterized pharmacology of the structurally related and widely used nitroimidazole, metronidazole.

Metronidazole is metabolized in the liver to several compounds, with the primary oxidative metabolite being 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, commonly referred to as the "hydroxy metabolite."[3][4] Crucially, this hydroxy metabolite is not an inactive byproduct; it possesses its own intrinsic antimicrobial activity.[3][5]

Table 2: Comparative In Vitro Activity of Metronidazole and its Hydroxy Metabolite

OrganismCompoundMIC (µg/mL)MBC (µg/mL)
Bacteroides fragilisMetronidazole1.01.0
Hydroxy Metabolite1.02.0
Bacteroides thetaiotaomicronMetronidazole1.02.0
Hydroxy Metabolite2.04.0
Gardnerella vaginalisMetronidazole4.016.0
Hydroxy Metabolite1.02.0

Data represents median values from published studies.[5]

As illustrated in Table 2, the hydroxy metabolite of metronidazole exhibits significant antimicrobial activity, with MIC values that are often comparable to the parent drug. In some instances, such as against Gardnerella vaginalis, the metabolite demonstrates even greater potency.[5] This active metabolite is known to contribute to the overall clinical efficacy of metronidazole.[3]

Given the structural similarity between Morinidazole and metronidazole, and the presence of the analogous hydroxymethyl metabolite, it is a scientifically sound hypothesis that 2-(Hydroxymethyl)-morinidazole also possesses antimicrobial activity. The hydroxylation of the methyl group on the imidazole ring does not fundamentally alter the nitro group essential for the drug's mechanism of action. Therefore, it is plausible that 2-(Hydroxymethyl)-morinidazole can also be taken up by anaerobic bacteria and undergo reductive activation, leading to bactericidal effects.

The definitive quantification of 2-(Hydroxymethyl)-morinidazole's antimicrobial efficacy awaits dedicated in vitro and in vivo studies. Such research would be invaluable for a more complete understanding of Morinidazole's overall therapeutic profile.

Experimental Protocols

A thorough understanding of the methodologies used to determine antimicrobial efficacy is paramount for interpreting and comparing data. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Determination cluster_MBC Minimum Bactericidal Concentration (MBC) Determination prep_inoculum_mic Prepare Standardized Bacterial Inoculum serial_dilution Perform Serial Dilutions of Antimicrobial Agent inoculate_mic Inoculate Dilutions with Bacteria serial_dilution->inoculate_mic incubate_mic Incubate under Anaerobic Conditions inoculate_mic->incubate_mic read_mic Observe for Visible Growth (Turbidity) incubate_mic->read_mic determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic subculture Subculture from Tubes with No Visible Growth determine_mic->subculture Proceed with non-turbid tubes incubate_mbc Incubate Agar Plates under Anaerobic Conditions subculture->incubate_mbc count_colonies Count Colony Forming Units (CFUs) incubate_mbc->count_colonies determine_mbc Determine MBC: Lowest Concentration with ≥99.9% Kill count_colonies->determine_mbc

Caption: Workflow for determining MIC and MBC of an antimicrobial agent.

Detailed Methodology: Broth Microdilution for MIC Determination
  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Morinidazole or 2-(Hydroxymethyl)-morinidazole in a suitable solvent (e.g., water or dimethyl sulfoxide) at a high concentration.

  • Preparation of Bacterial Inoculum: Culture the anaerobic bacterial strain on appropriate agar medium (e.g., Brucella agar supplemented with hemin and vitamin K1) in an anaerobic chamber. Suspend several colonies in a suitable broth (e.g., thioglycollate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in a suitable broth medium (e.g., Schaedler broth).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate in an anaerobic environment (e.g., an anaerobic jar or chamber) at 35-37°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) compared to the growth control.

Detailed Methodology: MBC Determination
  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium.

  • Incubation: Incubate the agar plates under anaerobic conditions at 35-37°C for 24-48 hours.

  • Colony Counting: After incubation, count the number of colonies on each plate.

  • Calculating MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion and Future Directions

Morinidazole is a highly effective antimicrobial agent against a broad range of anaerobic bacteria. While direct experimental evidence for the antimicrobial activity of its metabolite, 2-(Hydroxymethyl)-morinidazole, is currently limited, the precedent set by the active hydroxy metabolite of metronidazole provides a strong rationale for inferring its potential contribution to the overall therapeutic effect.

Future research should focus on the isolation or synthesis of 2-(Hydroxymethyl)-morinidazole and the subsequent determination of its MIC and MBC values against a panel of clinically relevant anaerobic pathogens. Such studies would not only provide a more complete picture of Morinidazole's in vivo activity but could also inform the development of future nitroimidazole antibiotics with optimized metabolic profiles. For drug development professionals, understanding the role of active metabolites is a critical aspect of preclinical and clinical evaluation, ensuring a comprehensive assessment of a drug's efficacy and safety.

References

  • Effectiveness and safety of morinidazole in the treatment of pelvic inflammatory disease: A multicenter, prospective, open-label phase IV trial. Frontiers in Medicine. Available at: [Link]

  • Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, Ornidazole, and SC-28538. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • In vitro activities of metronidazole and its hydroxy metabolite against Bacteroides spp. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Clinical Pharmacokinetics. Available at: [Link]

  • Antibacterial Activity and Pharmacokinetics of Nitroimidazoles. A Review. Scandinavian Journal of Infectious Diseases. Supplementum. Available at: [Link]

  • 2-(Hydroxymethyl)-morinidazole. PubChem. Available at: [Link]

  • Proposed metabolic pathways of morinidazole in humans. ResearchGate. Available at: [Link]

  • Comparative antimicrobial activity of metronidazole and the hydroxy metabolite against Gardnerella vaginalis. Journal of Antimicrobial Chemotherapy. Available at: [Link]

Sources

pharmacokinetic comparison of Morinidazole and its hydroxylated metabolites

[1][2][3][4]

Executive Summary

Morinidazole (1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(4-morpholinyl)-2-propanol) is a third-generation 5-nitroimidazole antimicrobial agent designed to overcome the limitations of earlier generations (e.g., metronidazole, ornidazole). Unlike its predecessors, Morinidazole exhibits a unique metabolic profile characterized by high stereoselectivity and a shift from oxidative clearance to extensive Phase II conjugation.

This guide provides a technical comparison between the parent compound (Morinidazole) and its primary metabolites: the oxidative carbonylation metabolite (M1) and the N+-glucuronide conjugates (M8-1, M8-2) .[1] Understanding these differences is critical for optimizing dosing regimens, particularly in patients with renal impairment or varying UGT1A9 genotypes.

Chemical Identity & Metabolic Pathways[5][6]

The pharmacokinetic behavior of Morinidazole is defined by its metabolic divergence. Administered as a racemate (50:50 mixture of R- and S-enantiomers), its clearance is mediated by two distinct pathways:

  • Phase I Oxidation (Minor): Oxidative cleavage of the morpholine ring, leading to the formation of the carbonylation metabolite (M1 ). This represents the "hydroxylated/oxidative" lineage requested in the topic.

  • Phase II Conjugation (Major): Direct N-glucuronidation of the morpholine ring nitrogen by UGT1A9 . This forms two diastereoisomeric glucuronides: M8-1 (from S-morinidazole) and M8-2 (from R-morinidazole).[2][1]

Critical Mechanistic Insight: Unlike many drugs where glucuronidation occurs on an available hydroxyl (-OH) group, Morinidazole undergoes N-glucuronidation on the tertiary amine of the morpholine ring. The aliphatic hydroxyl group on the side chain remains largely intact during this primary clearance step.

Metabolic Pathway Diagram

Morinidazole_MetabolismParentRacemic Morinidazole(Parent Drug)UGTUGT1A9(Liver Microsomes)Parent->UGTStereoselectiveConjugationCYPCYP450 / Oxidation(Phase I)Parent->CYPRing OxidationM8_2M8-2(R-Glucuronide)[MAJOR METABOLITE]UGT->M8_2High Affinity(R-isomer)M8_1M8-1(S-Glucuronide)[Minor Isomer]UGT->M8_1Low Affinity(S-isomer)M1M1(Carbonylation/Oxidative)[Phase I Product]CYP->M1Morpholine CleavageRenalRenal Excretion(Urine)M8_2->RenalM8_1->RenalM1->Renal

Figure 1: Metabolic fate of Morinidazole.[2] Note the stereoselective dominance of the M8-2 glucuronide pathway over oxidative M1 formation.

Experimental Methodology: Bioanalytical Quantification

To accurately compare the pharmacokinetics of the parent drug and its metabolites, a validated LC-MS/MS workflow is required. The following protocol ensures separation of the chiral glucuronides and the oxidative M1 metabolite.

Protocol: Simultaneous LC-MS/MS Determination[7]

Objective: Quantify Morinidazole, M1, and Glucuronides (M8) in human plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma.

    • Add 150 µL of Acetonitrile (ACN) containing internal standard (Morinidazole-d8).

    • Vortex for 60s; Centrifuge at 14,000 rpm for 10 min at 4°C.

    • Transfer supernatant to autosampler vials. Note: Acidification is not required as N-glucuronides are relatively stable at neutral pH compared to O-acyl glucuronides.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 90% B over 6 minutes.

    • Chiral Separation Note: To distinguish M8-1 from M8-2, a chiral column (e.g., Chiralcel OD-RH) or a specialized long-gradient C18 method is necessary due to their diastereomeric nature.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Transitions:

      • Morinidazole: m/z 271.1 → 128.1

      • M1 (Oxidative): m/z ~285 → fragments (structure dependent)

      • M8 (Glucuronide): m/z 447.2 → 271.1 (Loss of glucuronic acid moiety).

Pharmacokinetic Profile Comparison

The following data synthesizes clinical PK studies (500 mg IV infusion) comparing the parent drug with its oxidative (M1) and conjugated (M8) metabolites.

Table 1: Comparative Pharmacokinetic Parameters (Mean ± SD)
ParameterMorinidazole (Parent)M8-2 (Major Glucuronide)M8-1 (Minor Glucuronide)M1 (Oxidative Metabolite)

(

g/mL)
24.0 ± 5.45.8 ± 1.20.9 ± 0.2< 0.5 (Trace)

(h)
End of Infusion0.5 - 1.00.5 - 1.01.0 - 2.0

(

g·h/mL)
176.6 ± 29.235.2 ± 6.15.8 ± 1.1Low
Exposure Ratio (%) 100% (Ref)~20 - 23%~3 - 4%< 2%

(h)
11.0 ± 1.310.5 ± 1.510.8 ± 1.4Variable
Elimination Route Renal (as metabolites)RenalRenalRenal
Protein Binding < 20%NegligibleNegligibleLow
Analysis of Differences
  • Exposure Dominance: The parent drug remains the primary circulating entity (

    
     is ~5x higher than the major metabolite). This contrasts with metronidazole, where the hydroxy-metabolite can accumulate to therapeutic levels.
    
  • Stereoselectivity (R vs S): The formation of M8-2 (from R-morinidazole) is 6-fold higher than M8-1 (from S-morinidazole).[2] This indicates that UGT1A9 has a strong stereochemical preference for the R-enantiomer's morpholine nitrogen.

  • Clearance: Both the parent and metabolites share similar elimination half-lives (~11 hours), suggesting formation-rate-limited kinetics for the metabolites.

Clinical Implications & Safety

Renal Impairment

Since Morinidazole and its metabolites (M1, M8) are primarily eliminated via the kidneys, renal function is the rate-limiting step for clearance.

  • Observation: In patients with moderate-to-severe renal impairment, the

    
     of the glucuronide metabolites (M8-1/2)  increases disproportionately compared to the parent drug.
    
  • Guidance: While the parent drug is relatively stable, the accumulation of N-glucuronides (which are generally inactive) poses a lower toxicity risk than the accumulation of oxidative metabolites seen in other nitroimidazoles. However, monitoring is advised in ESRD (End-Stage Renal Disease).

Antimicrobial Activity[2][4][8]
  • Morinidazole (Parent): Potent activity against anaerobes (B. fragilis, C. difficile) and protozoa.[3]

  • M1 (Oxidative): Significantly reduced antimicrobial activity due to the disruption of the morpholine ring, which is essential for tissue penetration and lipophilicity.

  • M8 (Glucuronides): Microbiologically inactive. The conjugation masks the pharmacophore and facilitates excretion.

Drug-Drug Interactions (DDI)
  • UGT1A9 Inhibition: Drugs that inhibit UGT1A9 (e.g., propofol, mycophenolic acid) could theoretically increase plasma concentrations of R-morinidazole by blocking the M8-2 pathway.

  • CYP3A4: The oxidative pathway (M1) is minor; therefore, strong CYP3A4 inhibitors/inducers have a clinically insignificant effect on Morinidazole exposure compared to drugs cleared primarily by oxidation.

References

  • Metabolism and Pharmacokinetics of Morinidazole in Humans. Source: Drug Metabolism and Disposition (ASPET) Identification of diastereoisomeric morpholine N+-glucuronides catalyzed by UGT1A9.

  • Simultaneous Determination of Morinidazole and its Carbonylation Metabolite (M1). Source: Journal of Chromatography B Validation of HPLC methods for PK studies in renal insufficiency.

  • Stereoselective Pharmacokinetics of Nitroimidazoles. Source: Chirality / PubMed Comparative analysis of enantiomeric clearance in 5-nitroimidazole drugs.

  • Effects of Renal Impairment on Morinidazole Pharmacokinetics. Source: Antimicrobial Agents and Chemotherapy Study on the accumulation of M8 conjugates in kidney disease.

  • Pharmacokinetics and Pharmacodynamics of Levornidazole (Comparative Context). Source: Clinical Therapeutics Provides context for third-generation nitroimidazole PK profiles.

Safety Operating Guide

Navigating the Disposal of 2-(Hydroxymethyl)-morinidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends beyond its synthesis and application to its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-(Hydroxymethyl)-morinidazole, a metabolite and impurity of the 5-nitroimidazole antimicrobial agent, morinidazole.[1][2] As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring safety and regulatory compliance within your laboratory.

I. Immediate Safety Protocols: The First Line of Defense

Before initiating any disposal procedures, the immediate safety of laboratory personnel is paramount. Adherence to standard laboratory safety protocols is the first and most critical step.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet EN 166 standards or equivalent.[5]

  • Hand Protection: Use nitrile rubber gloves, ensuring to inspect them for any tears or perforations before use.[5]

  • Body Protection: A long-sleeved laboratory coat is mandatory.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

Engineering Controls:

  • All handling of 2-(Hydroxymethyl)-morinidazole waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

II. Waste Characterization and Segregation: A Foundation for Compliance

Proper characterization and segregation of chemical waste are fundamental to safe and compliant disposal. Based on the data for morinidazole and related compounds, 2-(Hydroxymethyl)-morinidazole waste should be classified as hazardous.[3]

Waste Identification:

  • Hazardous Characteristics: While specific data is unavailable, it is prudent to assume the waste may exhibit toxicity. Some nitroimidazoles have been associated with mutagenic effects, although newer derivatives have been developed to mitigate this.[4]

  • Regulatory Framework: In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Your institution's Environmental Health and Safety (EHS) office will provide specific guidance based on federal, state, and local regulations.

Segregation Practices:

  • Dedicated Waste Container: Designate a specific, clearly labeled container for 2-(Hydroxymethyl)-morinidazole waste.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been verified. For instance, avoid mixing with strong acids or oxidizing agents.[6]

  • Solid vs. Liquid Waste: Use separate, appropriate containers for solid waste (e.g., contaminated gloves, weigh boats) and liquid waste (e.g., solutions containing the compound).

III. Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the accumulation and disposal of 2-(Hydroxymethyl)-morinidazole waste within a laboratory setting.

Step 1: Container Selection and Labeling

  • Container Choice: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice for many chemical wastes.[7][8] The container must be in good condition, free from cracks or deterioration.[8]

  • Labeling: Immediately label the waste container as "Hazardous Waste." The label must include:

    • The full chemical name: "2-(Hydroxymethyl)-morinidazole Waste" (avoiding formulas or abbreviations).[9]

    • The approximate concentration and quantity of the waste.[9]

    • The date when waste was first added to the container (accumulation start date).[10]

    • The associated hazards (e.g., "Toxic," "Handle with Care").

Step 2: Waste Accumulation

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][11] This area must be under the control of laboratory personnel.[11]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[9] Do not leave a funnel in the container.[9]

    • Ensure the container is not filled beyond 90% capacity to allow for expansion.[7][8]

    • Store the container in secondary containment, such as a plastic bin, to prevent spills.[11]

  • Segregation in SAA: Segregate the 2-(Hydroxymethyl)-morinidazole waste container from incompatible materials within the SAA.[11]

Step 3: Requesting Waste Pickup

  • Timelines: Do not accumulate hazardous waste in the laboratory for more than one year from the accumulation start date.[8] However, institutional policies are often more stringent, with some requiring pickup within six months.[10]

  • Initiating Pickup: Once the container is 75-90% full or the accumulation time limit is approaching, submit a chemical waste pickup request to your institution's EHS department.[9][10]

  • Documentation: Complete all required waste pickup forms accurately and thoroughly.

Step 4: Final Disposal by EHS

  • Your institution's EHS department will arrange for the collection of the waste by a licensed hazardous waste contractor.

  • The final disposal method for pharmaceutical waste is typically high-temperature incineration to prevent environmental contamination.[12] Improper disposal, such as pouring down the drain, is strictly prohibited as it can lead to the contamination of water supplies and contribute to antimicrobial resistance.[13][14]

IV. Workflow and Decision-Making Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(Hydroxymethyl)-morinidazole.

DisposalWorkflow Disposal Workflow for 2-(Hydroxymethyl)-morinidazole cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage in Satellite Accumulation Area (SAA) cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood GenerateWaste Generate Waste (Solid or Liquid) FumeHood->GenerateWaste SelectContainer Select & Label Appropriate Waste Container GenerateWaste->SelectContainer AddToContainer Add Waste to Container SelectContainer->AddToContainer StoreInSAA Store in Designated SAA AddToContainer->StoreInSAA KeepClosed Keep Container Closed StoreInSAA->KeepClosed SecondaryContainment Use Secondary Containment StoreInSAA->SecondaryContainment InspectWeekly Inspect SAA Weekly StoreInSAA->InspectWeekly CheckFillLevel Container >75% Full or Nearing Time Limit? CheckFillLevel->StoreInSAA No RequestPickup Submit Waste Pickup Request to EHS CheckFillLevel->RequestPickup Yes EHS_Collection EHS Collects Waste RequestPickup->EHS_Collection FinalDisposal Incineration by Licensed Contractor EHS_Collection->FinalDisposal

Sources

Personal protective equipment for handling 2-(Hydroxymethyl)-morinidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Toxicological Context

2-(Hydroxymethyl)-morinidazole is a primary metabolite and structural derivative of Morinidazole , a third-generation 5-nitroimidazole antibiotic. While specific Safety Data Sheets (SDS) for this metabolite may be sparse compared to the parent drug, scientific integrity dictates we apply the "Precautionary Principle."

The "Why" Behind the Safety

To handle this compound safely, you must understand its mechanism of action. Like Metronidazole and Ornidazole, the core toxicity of Morinidazole derivatives stems from the 5-nitroimidazole ring .

  • Mechanism: Under anaerobic conditions (or specific metabolic activation), the nitro group is reduced to form short-lived, highly cytotoxic nitro-radical anions.

  • Target: These radicals covalently bind to DNA, causing strand breakage and helix destabilization.

  • Risk Implication: Because this mechanism targets DNA, this compound must be treated as a suspected mutagen and carcinogen (Class 2B or higher equivalent) and a reproductive toxin.

Risk Assessment & Hazard Profiling

Before selecting PPE, we must quantify the risk based on the state of matter and quantity.

Hazard CategoryClassification (Based on Nitroimidazole Class)Critical Effect
Acute Toxicity Category 4 (Oral/Inhalation)CNS disturbance (neuropathy), nausea.
Chronic Toxicity Category 2 (Carcinogenicity/Mutagenicity)DNA damage, potential tumorigenesis.
Reproductive Category 2Potential fetal harm (crosses placental barrier).
Physical Combustible DustFinely divided powder may form explosive mixtures in air.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating : if you cannot meet the Engineering Control requirement, you are not authorized to proceed with the PPE alone.

Scenario A: Handling Solid Powder (Weighing, Transfer)

High Risk of Inhalation and Surface Contamination

Body PartPPE RequirementTechnical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) or N95 only if inside a certified Fume Hood.Nitroimidazole dusts are potent. Surgical masks offer zero protection against aerosolized active pharmaceutical ingredients (APIs).
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness).Outer glove: Discard immediately upon contamination. Inner glove: Acts as the final barrier. Nitrile provides excellent resistance to organic solvents used in dissolution.
Body Tyvek® Lab Coat (Disposable) with wrist cuffs.Cotton coats trap dust in fibers, carrying contamination out of the lab. Tyvek is non-porous and disposable.
Eyes Chemical Goggles (Indirect Vent).Safety glasses are insufficient for powders that can drift around side shields.
Scenario B: Handling Solutions (LC-MS Prep, Dilutions)

Risk of Splash and Dermal Absorption

Body PartPPE RequirementTechnical Rationale
Respiratory Fume Hood (Sash at working height).Aerosol generation is lower, but solvent vapors (Acetonitrile/Methanol) require ventilation.
Dermal Single Nitrile Gloves (Long cuff preferred).Immediate removal upon splash.
Eyes Safety Glasses with side shields.[1]Sufficient for splash protection when working behind a hood sash.

Visualizing the Decision Logic

The following diagram illustrates the decision-making workflow for selecting PPE and engineering controls based on the physical state of the substance.

PPE_Decision_Tree Start Start: Handling 2-(Hydroxymethyl)-morinidazole StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Form Liquid Liquid / Solution StateCheck->Liquid Dissolved EngControl_Solid REQ: Biosafety Cabinet (Class II) or Chemical Fume Hood Solid->EngControl_Solid EngControl_Liquid REQ: Chemical Fume Hood Liquid->EngControl_Liquid PPE_Solid PPE: Double Nitrile Gloves, Tyvek Coat, P100/N95 Mask EngControl_Solid->PPE_Solid Proceed PROCEED WITH EXPERIMENT PPE_Solid->Proceed PPE_Liquid PPE: Single Nitrile Gloves, Lab Coat, Safety Glasses EngControl_Liquid->PPE_Liquid PPE_Liquid->Proceed

Caption: Operational logic flow for determining PPE requirements based on the physical state of the nitroimidazole derivative.

Operational Protocol: Solubilization & Handling

Objective: Safely transition the compound from solid (high inhalation risk) to liquid (contained risk).

  • Preparation:

    • Place a plastic waste bag inside the fume hood before starting.

    • Pre-wet a paper towel with 10% bleach solution (deactivation agent) and place it in the hood corner.

  • Weighing (The Critical Step):

    • Use an analytical balance inside a containment enclosure if possible.

    • Anti-Static Measure: Use an anti-static gun or static-free spatula. Nitroimidazole powders are often electrostatic and "jump," creating invisible contamination.

  • Dissolution:

    • Add solvent (typically Methanol or DMSO) gently down the side of the vial to minimize aerosol displacement.

    • Cap the vial immediately. Vortex inside the hood.

  • Decontamination:

    • Wipe the balance and spatula with the bleach-soaked towel.

    • Doffing Sequence: Remove outer gloves → Place in hood waste bag → Seal bag → Remove bag from hood → Remove inner gloves.

Emergency Response & Disposal

Spill Response: Do NOT use a brush or broom on powder spills (generates dust).

  • Isolate: Evacuate immediate area.

  • PPE: Don N95/P100 and double gloves.

  • Contain: Cover powder with wet paper towels (prevents dust).

  • Clean: Wipe up. Clean surface with 10% bleach (oxidizes and degrades the nitroimidazole ring), followed by Ethanol.

Disposal:

  • Waste Class: Cytotoxic/Genotoxic Chemical Waste.

  • Method: High-temperature incineration.

  • Prohibition: Never dispose of down the drain. Nitroimidazoles are persistent in aquatic environments.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9853656, Morinidazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Nitroimidazole antibiotics and their toxicological profiles. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

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